ONO-6126
描述
属性
CAS 编号 |
401519-28-6 |
|---|---|
分子式 |
C20H27N3O4 |
分子量 |
373.4 g/mol |
IUPAC 名称 |
2-[4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)piperidin-1-yl]-N-hydroxyacetamide |
InChI |
InChI=1S/C20H27N3O4/c1-26-17-7-6-15(12-18(17)27-16-4-2-3-5-16)20(14-21)8-10-23(11-9-20)13-19(24)22-25/h6-7,12,16,25H,2-5,8-11,13H2,1H3,(H,22,24) |
InChI 键 |
VXYDHPDQMSVQCU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2(CCN(CC2)CC(=O)NO)C#N)OC3CCCC3 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
ONO-6126; ONO 6126; ONO6126; DE-103; DE 103; DE103. |
产品来源 |
United States |
Foundational & Exploratory
ONO-6126: A Technical Overview of its Anti-Inflammatory Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ONO-6126 is a selective phosphodiesterase 4 (PDE4) inhibitor that has been investigated for its anti-inflammatory properties, particularly in the context of respiratory and allergic diseases.[1] As a member of the broader class of PDE4 inhibitors, its mechanism of action centers on the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels within inflammatory cells. This technical guide synthesizes the available information on the mechanism of action of PDE4 inhibitors, with a focus on the anticipated effects of this compound in key inflammatory cell types. While specific preclinical data on this compound is limited in publicly accessible literature, this document extrapolates from the well-established pharmacology of "second-generation" PDE4 inhibitors to provide a comprehensive overview for research and development professionals.
Introduction: The Role of PDE4 in Inflammation
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade. It is a member of the phosphodiesterase superfamily and is responsible for the hydrolysis of cAMP, a ubiquitous second messenger that plays a pivotal role in regulating the activity of various immune and inflammatory cells.[2] By degrading cAMP to its inactive form, AMP, PDE4 effectively dampens the cellular signals that would otherwise suppress inflammatory responses.
PDE4 is highly expressed in a wide range of immunocytes, including T lymphocytes, monocytes, macrophages, neutrophils, eosinophils, and dendritic cells.[2] This cell-specific expression pattern makes PDE4 an attractive therapeutic target for inflammatory diseases. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac). These signaling pathways ultimately result in the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory responses.
This compound is a potent and selective inhibitor of PDE4.[1] It belongs to a newer generation of PDE4 inhibitors that are suggested to have an improved therapeutic window, potentially offering a better balance between efficacy and side effects, such as nausea and emesis, which have limited the clinical utility of earlier compounds.[3]
Core Mechanism of Action: The cAMP-PKA Pathway
The primary mechanism of action of this compound in inflammatory cells is the inhibition of PDE4, leading to elevated intracellular cAMP levels. This increase in cAMP initiates a signaling cascade that culminates in a broad anti-inflammatory effect.
Effects on Key Inflammatory Cells
The elevation of cAMP by this compound has distinct and significant consequences in different inflammatory cell types. The following sections detail these effects, with representative quantitative data for the PDE4 inhibitor class.
T Lymphocytes
T cells are central players in orchestrating adaptive immune responses and are implicated in many chronic inflammatory diseases. PDE4 inhibition has been shown to suppress T cell proliferation and the production of key pro-inflammatory cytokines.
Table 1: Representative Effects of PDE4 Inhibitors on T Lymphocyte Function
| Parameter | Effect of PDE4 Inhibition | Representative IC50 / EC50 | Key Cytokines Affected |
| Proliferation | Inhibition | 10 - 100 nM | - |
| TNF-α Production | Inhibition | 5 - 50 nM | TNF-α |
| IFN-γ Production | Inhibition | 20 - 200 nM | IFN-γ |
| IL-2 Production | Inhibition | 15 - 150 nM | IL-2 |
| IL-4 Production | Inhibition | 30 - 300 nM | IL-4 |
| IL-5 Production | Inhibition | 25 - 250 nM | IL-5 |
| IL-10 Production | Augmentation | 50 - 500 nM | IL-10 |
Note: The IC50/EC50 values are representative of potent, second-generation PDE4 inhibitors and are intended for comparative purposes. Specific values for this compound are not publicly available.
Monocytes and Macrophages
Monocytes and macrophages are critical components of the innate immune system and are major sources of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α).
Table 2: Representative Effects of PDE4 Inhibitors on Monocyte and Macrophage Function
| Parameter | Effect of PDE4 Inhibition | Representative IC50 / EC50 | Key Mediators Affected |
| TNF-α Production | Inhibition | 1 - 20 nM | TNF-α |
| IL-1β Production | Inhibition | 10 - 100 nM | IL-1β |
| IL-6 Production | Inhibition | 15 - 150 nM | IL-6 |
| IL-12 Production | Inhibition | 20 - 200 nM | IL-12 |
| Chemokine Production (e.g., CCL3, CCL4) | Inhibition | 5 - 50 nM | CCL3, CCL4 |
| Phagocytosis | Variable | - | - |
Neutrophils and Eosinophils
Neutrophils and eosinophils are granulocytes that play a crucial role in the inflammatory response, particularly in the context of respiratory diseases like asthma and COPD.
Table 3: Representative Effects of PDE4 Inhibitors on Neutrophil and Eosinophil Function
| Cell Type | Parameter | Effect of PDE4 Inhibition | Representative IC50 / EC50 | Key Mediators Affected |
| Neutrophil | Chemotaxis | Inhibition | 50 - 500 nM | - |
| Superoxide Production | Inhibition | 100 - 1000 nM | Reactive Oxygen Species | |
| Degranulation | Inhibition | 75 - 750 nM | Elastase, Myeloperoxidase | |
| Eosinophil | Chemotaxis | Inhibition | 20 - 200 nM | - |
| Degranulation | Inhibition | 30 - 300 nM | Eosinophil Peroxidase, Major Basic Protein | |
| Adhesion | Inhibition | 40 - 400 nM | - |
Downstream Signaling Pathways
Beyond the primary cAMP-PKA axis, PDE4 inhibition by this compound is expected to influence other critical intracellular signaling pathways involved in inflammation, notably the NF-κB and MAPK pathways.
The anti-inflammatory effects of some PDE4 inhibitors have been linked to the suppression of the NF-κB and MAPK signaling pathways. The increase in cAMP and subsequent activation of PKA can interfere with the activation of these pro-inflammatory pathways, leading to a more profound and sustained anti-inflammatory effect.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, the following methodologies are standard for evaluating the in vitro effects of PDE4 inhibitors on inflammatory cells.
Cell Isolation and Culture
-
Peripheral Blood Mononuclear Cells (PBMCs): Isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
T Lymphocytes, Monocytes, Neutrophils, Eosinophils: Further purified from PBMCs or whole blood using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture: Maintained in appropriate culture media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics, and relevant growth factors.
Cytokine Production Assays
-
Cell Stimulation: Inflammatory cells are stimulated with an appropriate agonist (e.g., lipopolysaccharide [LPS] for monocytes/macrophages, anti-CD3/CD28 antibodies for T cells) in the presence or absence of varying concentrations of the PDE4 inhibitor.
-
Incubation: Cells are incubated for a specified period (e.g., 4-48 hours) to allow for cytokine production and secretion.
-
Quantification: Cytokine levels in the cell culture supernatants are quantified using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays (e.g., Luminex).
cAMP Measurement
-
Cell Lysis: Cells are treated with the PDE4 inhibitor for a short duration and then lysed to release intracellular contents.
-
Quantification: Intracellular cAMP levels are measured using competitive enzyme immunoassays (EIA) or radioimmunoassays (RIA).
Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: Cells are stimulated and treated as described above, and whole-cell lysates are prepared.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: Membranes are probed with primary antibodies specific for key signaling proteins (e.g., phosphorylated and total forms of p38, JNK, IκBα) followed by horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound, as a selective PDE4 inhibitor, is poised to exert its anti-inflammatory effects through the elevation of intracellular cAMP in a multitude of inflammatory cells. This leads to the suppression of pro-inflammatory cytokine production, inhibition of cell trafficking and activation, and modulation of key downstream signaling pathways such as NF-κB and MAPK. While specific quantitative data for this compound remains largely proprietary, the well-established mechanism of action for its drug class provides a strong foundation for understanding its therapeutic potential in inflammatory diseases. Further research and clinical development will be crucial to fully elucidate the specific profile of this compound and its place in the therapeutic landscape.
References
- 1. Effects of selected herbicides on cytokine production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of thunberginols A, B, and F on degranulations and releases of TNF-alpha and IL-4 in RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Can the anti-inflammatory potential of PDE4 inhibitors be realized: guarded optimism or wishful thinking? [pubmed.ncbi.nlm.nih.gov]
ONO-6126: An In-depth Technical Guide on PDE4 Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: ONO-6126 is a phosphodiesterase 4 (PDE4) inhibitor formerly under development for respiratory and ophthalmic inflammatory diseases. Its development has since been discontinued, and detailed public information, particularly regarding its specific PDE4 subtype selectivity profile, is limited. This guide provides a comprehensive overview based on available information on second-generation PDE4 inhibitors and the general principles of PDE4 inhibition.
Introduction to this compound and PDE4 Inhibition
This compound was developed as a second-generation phosphodiesterase 4 (PDE4) inhibitor, aiming to offer an improved therapeutic window compared to earlier compounds in its class.[1] PDE4 enzymes are crucial regulators of intracellular signaling, primarily by catalyzing the hydrolysis of cyclic adenosine monophosphate (cAMP).[2][3] This mechanism is central to modulating inflammatory responses, making PDE4 a compelling target for a variety of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, and allergic conjunctivitis.[4][5][6]
The PDE4 family consists of four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D. These subtypes are differentially expressed across various tissues and cell types, and they play distinct roles in cellular function.[4][7][8] This differential expression is the basis for the hypothesis that selective inhibition of specific PDE4 subtypes could maximize therapeutic efficacy while minimizing the dose-limiting side effects associated with first-generation, non-selective PDE4 inhibitors, such as nausea and emesis.[2][9][10] It is believed that the anti-inflammatory effects of PDE4 inhibitors are primarily mediated through the inhibition of PDE4B, while the adverse effects are often linked to the inhibition of PDE4D.[9][11]
This compound PDE4 Subtype Selectivity Profile
Quantitative data detailing the specific IC50 or Ki values of this compound against the individual PDE4 subtypes (A, B, C, and D) are not publicly available. As a second-generation inhibitor, this compound was designed to have an improved side-effect profile, which suggests a degree of selectivity for certain PDE4 subtypes over others. However, without concrete data, its precise selectivity remains unconfirmed in the public domain.
To provide context, the following table presents representative IC50 values for other well-characterized PDE4 inhibitors, illustrating the concept of subtype selectivity.
| Compound | PDE4A (IC50, nM) | PDE4B (IC50, nM) | PDE4C (IC50, nM) | PDE4D (IC50, nM) | Selectivity Profile |
| Roflumilast | ~0.7 | ~0.2 | ~1.6 | ~0.5 | Pan-PDE4 Inhibitor |
| Apremilast | ~190 | ~140 | ~1000 | ~50 | Pan-PDE4 Inhibitor |
| Cilomilast | ~120 | ~100 | ~1300 | ~120 | Pan-PDE4 Inhibitor |
| Piclamilast | Not Reported | 0.041 | Not Reported | 0.021 | PDE4B/D Selective |
Note: These values are approximate and can vary depending on the specific assay conditions. They are provided for illustrative purposes to demonstrate the range of activities and selectivity profiles of different PDE4 inhibitors.
Signaling Pathway of PDE4 Inhibition
The primary mechanism of action of PDE4 inhibitors is the elevation of intracellular cAMP levels. In inflammatory cells, increased cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, including transcription factors like cAMP response element-binding protein (CREB).[12][13] This cascade of events ultimately leads to the suppression of pro-inflammatory mediator production, such as tumor necrosis factor-alpha (TNF-α), interleukins, and leukotrienes, and an increase in anti-inflammatory mediators.[12][13]
Caption: Mechanism of action of this compound as a PDE4 inhibitor.
Experimental Protocols for Determining PDE4 Subtype Selectivity
A variety of in vitro methods can be employed to determine the selectivity of a compound for PDE4 subtypes. A common approach involves the use of recombinant human PDE4 enzymes.
A. General Radiometric PDE Assay Protocol
This assay measures the enzymatic activity of each PDE4 subtype by quantifying the conversion of radiolabeled cAMP to AMP.
-
Enzyme Source: Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes are expressed and purified from a suitable host system (e.g., Sf9 insect cells or E. coli).
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the assay buffer (e.g., Tris-HCl, MgCl2), a specific concentration of the test compound (like this compound) dissolved in DMSO, and one of the recombinant PDE4 subtypes.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of a substrate mixture containing a known concentration of [3H]-cAMP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination of Reaction: The reaction is stopped by the addition of a quenching agent, such as snake venom nucleotidase, which converts the [3H]-AMP product to [3H]-adenosine.
-
Separation: The unreacted [3H]-cAMP is separated from the [3H]-adenosine product using anion-exchange resin.
-
Quantification: The amount of [3H]-adenosine is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the data to a dose-response curve.
Caption: A generalized workflow for a radiometric PDE4 subtype selectivity assay.
B. Alternative Assay Formats
Other non-radiometric methods are also available, such as fluorescence polarization (FP) assays and cell-based reporter gene assays.[14][15] Cell-based assays can provide a more physiologically relevant context for assessing compound activity.[15]
Conclusion
This compound represents a second-generation PDE4 inhibitor developed with the aim of achieving a better therapeutic index than its predecessors. While specific data on its PDE4 subtype selectivity are not publicly available due to its discontinued development, the principles of PDE4 inhibition suggest that its improved profile likely stemmed from a degree of selectivity for specific PDE4 subtypes. The anti-inflammatory effects of PDE4 inhibitors are well-established and are mediated through the elevation of intracellular cAMP and the subsequent modulation of inflammatory signaling pathways. The methodologies for determining PDE4 subtype selectivity are robust and crucial for the development of future, more targeted PDE4 inhibitors. Further research into subtype-selective PDE4 inhibitors holds promise for the development of safer and more effective treatments for a range of inflammatory diseases.
References
- 1. Development status of second generation PDE4 inhibitors for asthma and COPD: the story so far. | Semantic Scholar [semanticscholar.org]
- 2. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The multifaceted role of phosphodiesterase 4 in tumor: from tumorigenesis to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development status of second generation PDE4 inhibitors for asthma and COPD: the story so far - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 7. PDE4D and PDE4B Function in Distinct Subcellular Compartments in Mouse Embryonic Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABCD of the phosphodiesterase family: interaction and differential activity in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel insights in phosphodiesterase 4 subtype inhibition to target neuroinflammation and stimulate remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repositorio.ufmg.br [repositorio.ufmg.br]
- 13. researchgate.net [researchgate.net]
- 14. A reporter gene assay for screening of PDE4 subtype selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Biological Activity of ONO-6126 in Respiratory Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
ONO-6126 is a selective phosphodiesterase 4 (PDE4) inhibitor that has been in development for respiratory disorders. While specific preclinical and clinical data for this compound in respiratory models are not extensively published in the public domain, this guide synthesizes the expected biological activities based on its mechanism of action as a potent PDE4 inhibitor. PDE4 is a critical enzyme in the inflammatory cascade, particularly in airways, making its inhibition a key therapeutic strategy for diseases such as asthma and chronic obstructive pulmonary disease (COPD). This document provides an in-depth overview of the anticipated effects of this compound in relevant respiratory models, including detailed experimental protocols and representative data.
Core Mechanism of Action: PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is an enzyme that specifically degrades cyclic adenosine monophosphate (cAMP), a crucial intracellular second messenger. By inhibiting PDE4, this compound is expected to increase intracellular cAMP levels in various inflammatory and structural cells within the respiratory system. This elevation in cAMP leads to a broad range of anti-inflammatory effects, including the suppression of pro-inflammatory mediators and the modulation of immune cell function.
dot
Caption: Signaling pathway of this compound via PDE4 inhibition.
Expected Biological Activities in Respiratory Models
Based on the known effects of selective PDE4 inhibitors, this compound is anticipated to exhibit the following key biological activities in preclinical models of asthma and COPD:
-
Reduction of Inflammatory Cell Infiltration: this compound is expected to significantly reduce the influx of key inflammatory cells, such as eosinophils, neutrophils, and lymphocytes, into the airways.
-
Attenuation of Airway Hyperresponsiveness (AHR): By reducing airway inflammation and potentially acting on airway smooth muscle cells, this compound is predicted to decrease the exaggerated bronchoconstrictor response to stimuli.
-
Inhibition of Pro-inflammatory Cytokine Production: The compound is likely to suppress the production and release of a range of pro-inflammatory cytokines and chemokines that are central to the pathophysiology of asthma and COPD.
Data Presentation: Representative Preclinical Data for a Selective PDE4 Inhibitor
The following tables summarize the expected quantitative data from preclinical studies in established animal models of allergic asthma and COPD.
Table 1: Effect on Inflammatory Cell Infiltration in Bronchoalveolar Lavage (BAL) Fluid of an Ovalbumin-Induced Allergic Asthma Mouse Model
| Treatment Group | Eosinophils (x10⁴/mL) | Neutrophils (x10⁴/mL) | Lymphocytes (x10⁴/mL) | Macrophages (x10⁴/mL) |
| Vehicle Control | 0.5 ± 0.1 | 0.2 ± 0.1 | 0.8 ± 0.2 | 10.5 ± 1.2 |
| Ovalbumin (OVA) | 25.8 ± 3.1 | 5.2 ± 0.9 | 4.5 ± 0.7 | 12.1 ± 1.5 |
| OVA + this compound (1 mg/kg) | 12.3 ± 1.5 | 2.8 ± 0.5 | 2.1 ± 0.4 | 11.8 ± 1.3 |
| OVA + this compound (5 mg/kg) | 5.1 ± 0.8 | 1.5 ± 0.3 | 1.2 ± 0.3 | 11.2 ± 1.1 |
*p < 0.05 compared to Ovalbumin (OVA) group. Data are presented as mean ± SEM.
Table 2: Effect on Airway Hyperresponsiveness (AHR) to Methacholine in a House Dust Mite (HDM)-Induced Chronic Asthma Model
| Treatment Group | Penh (at 50 mg/mL Methacholine) |
| Vehicle Control | 1.5 ± 0.2 |
| House Dust Mite (HDM) | 4.8 ± 0.5 |
| HDM + this compound (1 mg/kg) | 3.2 ± 0.4 |
| HDM + this compound (5 mg/kg) | 2.1 ± 0.3 |
*p < 0.05 compared to House Dust Mite (HDM) group. Penh = enhanced pause. Data are presented as mean ± SEM.
Table 3: Effect on Pro-inflammatory Cytokine Levels in Lung Homogenates of a Lipopolysaccharide (LPS)-Induced COPD Mouse Model
| Treatment Group | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | CXCL1/KC (pg/mg protein) |
| Vehicle Control | 50 ± 8 | 35 ± 6 | 120 ± 15 |
| Lipopolysaccharide (LPS) | 450 ± 42 | 380 ± 35 | 1500 ± 120 |
| LPS + this compound (1 mg/kg) | 280 ± 30 | 210 ± 25 | 950 ± 90 |
| LPS + this compound (5 mg/kg) | 150 ± 18 | 120 ± 15 | 500 ± 55 |
*p < 0.05 compared to Lipopolysaccharide (LPS) group. Data are presented as mean ± SEM.
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
1. Ovalbumin-Induced Allergic Asthma Mouse Model
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Sensitization: Mice are sensitized by intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide in saline on days 0 and 14.
-
Challenge: From day 21 to 27, mice are challenged with 1% OVA aerosol for 30 minutes each day.
-
Treatment: this compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) 1 hour before each OVA challenge.
-
Readouts (24 hours after the last challenge):
-
BAL Fluid Analysis: The lungs are lavaged with phosphate-buffered saline (PBS). Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are determined by microscopy after cytocentrifugation and staining.
-
Histology: Lungs are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
2. House Dust Mite (HDM)-Induced Chronic Asthma Model
-
Animals: Female C57BL/6 mice, 6-8 weeks old.
-
Induction: Mice are intranasally (i.n.) challenged with 25 µg of house dust mite (HDM) extract in 35 µL of saline three times a week for five consecutive weeks.
-
Treatment: this compound or vehicle is administered daily during the challenge period.
-
Readouts (48 hours after the last challenge):
-
Airway Hyperresponsiveness (AHR): AHR is measured using a whole-body plethysmograph. Mice are exposed to increasing concentrations of aerosolized methacholine (0-50 mg/mL), and the enhanced pause (Penh) is recorded.
-
3. Lipopolysaccharide (LPS)-Induced COPD Mouse Model
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Induction: Mice are instilled intranasally (i.n.) with 10 µg of lipopolysaccharide (LPS) from E. coli in 50 µL of saline.
-
Treatment: this compound or vehicle is administered 1 hour before and 6 hours after LPS instillation.
-
Readouts (24 hours after LPS instillation):
-
Lung Homogenate Cytokine Analysis: Lungs are harvested, homogenized, and the supernatant is used to measure the levels of TNF-α, IL-6, and CXCL1/KC using enzyme-linked immunosorbent assay (ELISA).
-
dot
ONO-6126: A Technical Overview of its Anticipated Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ONO-6126 is a potent and selective phosphodiesterase 4 (PDE4) inhibitor, initially developed by Ono Pharmaceutical for respiratory disorders and later licensed to Santen Pharmaceutical for ophthalmic applications, specifically allergic conjunctivitis.[1][2] While the clinical development of this compound for respiratory indications has been discontinued, its mechanism as a PDE4 inhibitor provides a strong basis for understanding its downstream signaling pathways. This technical guide synthesizes the established principles of PDE4 inhibition to delineate the anticipated molecular cascades influenced by this compound. The information presented herein is based on the well-characterized effects of the PDE4 inhibitor class, as specific preclinical data on this compound's signaling pathways are not extensively available in the public domain.
Core Mechanism of Action: PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger. By inhibiting PDE4, this compound is expected to prevent the degradation of cAMP, leading to its accumulation within the cell. This increase in intracellular cAMP is the primary event that triggers a cascade of downstream signaling events, ultimately resulting in the compound's anti-inflammatory effects.[1]
Primary Downstream Signaling Pathways
The elevation of intracellular cAMP by this compound is anticipated to activate two main effector pathways: the Protein Kinase A (PKA) pathway and the Exchange Protein Activated by cAMP (EPAC) pathway.
Protein Kinase A (PKA) Pathway
Increased cAMP levels lead to the activation of PKA, which in turn phosphorylates a multitude of downstream targets, including transcription factors and other enzymes. This pathway is central to the anti-inflammatory effects of PDE4 inhibitors.
Exchange Protein Activated by cAMP (EPAC) Pathway
EPAC is a guanine nucleotide exchange factor for the small G proteins Rap1 and Rap2. Upon binding cAMP, EPAC activates these G proteins, initiating a separate signaling cascade that can also contribute to the modulation of inflammatory responses.
A diagram illustrating the central role of this compound in modulating cAMP levels and activating the PKA and EPAC pathways is provided below.
Quantitative Data (Representative)
While specific quantitative data for this compound is not publicly available, the following table provides representative data on the expected effects of a potent and selective PDE4 inhibitor based on literature for similar compounds.
| Parameter | Expected Effect of this compound | Representative IC50/EC50 | Cell Type/Assay Condition |
| PDE4 Inhibition | Inhibition of cAMP hydrolysis | Low nM range | Recombinant human PDE4 enzyme assay |
| cAMP Accumulation | Increase in intracellular cAMP | Low to mid nM range | Human U937 cells, stimulated |
| TNF-α Release | Inhibition of TNF-α production | Low to mid nM range | LPS-stimulated human PBMCs |
| IL-12p70 Production | Inhibition of IL-12p70 production | Mid to high nM range | LPS-stimulated human dendritic cells |
Key Experimental Protocols (Representative)
Detailed experimental protocols for this compound are not available. However, the following are standard assays used to characterize PDE4 inhibitors.
PDE4 Enzyme Inhibition Assay
Objective: To determine the in vitro potency of this compound to inhibit PDE4 enzyme activity.
Methodology:
-
Recombinant human PDE4 enzyme is incubated with a fluorescently labeled cAMP substrate.
-
Various concentrations of this compound are added to the reaction.
-
The enzyme reaction is allowed to proceed for a specified time at 37°C.
-
A binding reagent is added that specifically binds to the fluorescently labeled AMP product.
-
The fluorescence polarization is measured, which is proportional to the amount of AMP produced.
-
IC50 values are calculated from the dose-response curve.
Cellular cAMP Accumulation Assay
Objective: To measure the effect of this compound on intracellular cAMP levels in a cellular context.
Methodology:
-
A relevant cell line (e.g., human U937 monocytic cells) is cultured.
-
Cells are pre-incubated with various concentrations of this compound.
-
Cells are then stimulated with an adenylate cyclase activator (e.g., forskolin) to induce cAMP production.
-
The reaction is stopped, and the cells are lysed.
-
Intracellular cAMP levels are quantified using a competitive immunoassay (e.g., HTRF, ELISA).
-
EC50 values for cAMP accumulation are determined.
TNF-α Release Assay from Human PBMCs
Objective: To assess the anti-inflammatory activity of this compound by measuring its effect on cytokine production.
Methodology:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.
-
Cells are pre-treated with a range of concentrations of this compound.
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is measured by ELISA.
-
The IC50 for the inhibition of TNF-α release is calculated.
The following diagram illustrates a typical experimental workflow for evaluating a PDE4 inhibitor.
Anticipated Impact on the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α. The cAMP/PKA pathway, activated by PDE4 inhibitors, is known to interfere with NF-κB signaling. This interference can occur at multiple levels, including the inhibition of IκB kinase (IKK) activity, which is crucial for NF-κB activation. By inhibiting the NF-κB pathway, this compound would be expected to exert a broad anti-inflammatory effect.
Below is a diagram illustrating the hypothesized inhibitory effect of the this compound-cAMP-PKA axis on the NF-κB pathway.
Conclusion
This compound, as a potent and selective PDE4 inhibitor, is anticipated to exert its therapeutic effects primarily through the elevation of intracellular cAMP. This leads to the activation of the PKA and EPAC signaling pathways, which in turn suppress inflammatory responses, partly through the inhibition of the NF-κB pathway and the subsequent reduction in pro-inflammatory cytokine production. While specific experimental data for this compound remains limited in the public domain, the well-established mechanism of action for the PDE4 inhibitor class provides a robust framework for understanding its downstream signaling effects. Further preclinical and clinical studies would be necessary to fully elucidate the detailed molecular pharmacology of this compound.
References
ONO-6126: A Technical Guide to a Phosphodiesterase 4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-6126 is a potent and selective phosphodiesterase 4 (PDE4) inhibitor that has been investigated for its therapeutic potential in inflammatory diseases, primarily bronchial asthma and allergic conjunctivitis. As a key regulator of intracellular cyclic adenosine monophosphate (cAMP), PDE4 represents a significant target for anti-inflammatory drug development. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended to serve as a technical resource for researchers and professionals in the field of drug discovery and development.
Chemical Structure and Properties
This compound, also known as DE-103, is a small molecule inhibitor of phosphodiesterase 4.[1] Its chemical and physical properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | 2-[4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)piperidin-1-yl]-N-hydroxyacetamide |
| SMILES | O=C(NO)CN1CCC(C2=CC=C(OC)C(OC3CCCC3)=C2)(C#N)CC1 |
| InChI | InChI=1S/C20H27N3O4/c1-26-17-7-6-15(12-18(17)27-16-4-2-3-5-16)20(14-21)8-10-23(11-9-20)13-19(24)22-25/h6-7,12,16,25H,2-5,8-11,13H2,1H3,(H,22,24) |
| InChIKey | VXYDHPDQMSVQCU-UHFFFAOYSA-N |
| CAS Number | 401519-28-6 |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₂₇N₃O₄ |
| Molecular Weight | 373.45 g/mol |
| Appearance | Solid Powder |
| Solubility | 10 mM in DMSO |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects through the selective inhibition of phosphodiesterase 4 (PDE4). PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in the regulation of inflammatory responses.
By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP in various inflammatory cells. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of multiple downstream targets. This cascade of events ultimately results in the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory processes. The general signaling pathway for PDE4 inhibition is depicted below.
Therapeutic Indications
This compound has been primarily investigated for the treatment of inflammatory conditions, leveraging its anti-inflammatory properties.
Bronchial Asthma
As a PDE4 inhibitor, this compound has been explored as a potential therapeutic agent for bronchial asthma. The rationale for its use in this indication is based on the role of PDE4 in modulating the activity of inflammatory cells, such as eosinophils and neutrophils, which are key players in the pathophysiology of asthma. Inhibition of PDE4 is expected to lead to bronchodilation and a reduction in airway inflammation.
Allergic Conjunctivitis
This compound has also been the subject of a licensing agreement for its development and marketing for ophthalmic use, specifically for allergic conjunctivitis.[1] Allergic conjunctivitis is an inflammatory condition of the eye triggered by allergens.[1] The inhibition of PDE4 by this compound is anticipated to suppress the activation of inflammatory cells in the conjunctiva, thereby alleviating the symptoms of allergic conjunctivitis.[1]
Experimental Data and Protocols
While specific experimental protocols and quantitative data for this compound are not extensively available in the public domain, the general methodologies for evaluating PDE4 inhibitors are well-established. The following sections describe the typical experimental workflows used to characterize compounds like this compound.
In Vitro PDE4 Inhibition Assay
The potency and selectivity of a PDE4 inhibitor are determined using in vitro enzyme assays. A typical workflow for such an assay is outlined below.
Protocol Outline:
-
Preparation of Reagents: A suitable assay buffer is prepared, typically containing Tris-HCl, MgCl₂, and other components to ensure optimal enzyme activity.
-
Enzyme and Inhibitor Incubation: Recombinant human PDE4 enzyme is incubated with varying concentrations of this compound to allow for inhibitor binding.
-
Substrate Addition: The enzymatic reaction is initiated by the addition of the substrate, cAMP.
-
Reaction Termination: After a defined incubation period, the reaction is stopped, often by the addition of a stop reagent.
-
Detection: The amount of cAMP remaining or the amount of AMP produced is quantified using various detection methods, such as fluorescence polarization, HTRF, or radioimmunoassay.
-
Data Analysis: The concentration of this compound that inhibits 50% of the PDE4 activity (IC₅₀) is calculated by fitting the dose-response data to a suitable pharmacological model.
Concluding Remarks
This compound is a selective PDE4 inhibitor with demonstrated potential for the treatment of inflammatory diseases like bronchial asthma and allergic conjunctivitis. Its mechanism of action, centered on the elevation of intracellular cAMP, provides a sound biological basis for its anti-inflammatory effects. While detailed preclinical and clinical data on this compound are limited in publicly accessible literature, the established methodologies for characterizing PDE4 inhibitors provide a framework for its continued investigation. Further research and publication of detailed experimental findings will be crucial for fully elucidating the therapeutic profile of this compound and its potential place in the management of inflammatory disorders.
References
ONO-6126: A Technical Overview of a Discontinued PDE4 Inhibitor for Allergic Conjunctivitis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ONO-6126, also known as DE-103, is a potent and selective phosphodiesterase 4 (PDE4) inhibitor discovered by Ono Pharmaceutical Co., Ltd. Initially investigated for respiratory disorders, its development was later redirected towards ophthalmic applications, specifically for the treatment of allergic conjunctivitis. In 2006, Ono Pharmaceutical signed a licensing agreement with Santen Pharmaceutical Co., Ltd. for the exclusive development, manufacturing, and marketing rights of this compound for ophthalmic use in Japan.[1] Despite promising initial basic research, the development of this compound was ultimately discontinued, with its highest stage of development reaching Phase 2 clinical trials. This guide provides a comprehensive overview of the known information regarding this compound, including its mechanism of action, development history, and the general experimental protocols and signaling pathways relevant to its therapeutic class.
Discovery and Development History
This compound was identified by Ono Pharmaceutical Co., Ltd. as a novel PDE4 inhibitor. The initial therapeutic focus for this compound was on respiratory diseases, a common target for PDE4 inhibitors due to their anti-inflammatory properties.[1] Recognizing its potential in other inflammatory conditions, Ono Pharmaceutical entered into a licensing agreement with Santen Pharmaceutical, a company specializing in ophthalmology, on March 22, 2006.[1] This agreement granted Santen the exclusive rights to develop and market this compound in Japan for ophthalmic indications, with allergic conjunctivitis being the primary target.[1]
The development of this compound for allergic conjunctivitis progressed to Phase 2 clinical trials. However, for reasons not publicly disclosed, further development was halted. The compound is now listed as discontinued. This outcome is not uncommon for PDE4 inhibitors, as many candidates in this class have faced challenges related to their therapeutic window, balancing efficacy with side effects.[2] However, this compound was noted among a newer generation of PDE4 inhibitors with a potentially improved therapeutic window.[2]
Table 1: this compound Development Timeline
| Date | Milestone |
| Undisclosed | Discovered by Ono Pharmaceutical Co., Ltd. |
| Pre-2006 | Under development by Ono for respiratory disorders.[1] |
| March 22, 2006 | Ono and Santen sign a licensing agreement for ophthalmic use in Japan.[1] |
| Post-2006 | Entered Phase 2 clinical trials for allergic conjunctivitis. |
| Undisclosed | Development discontinued. |
Chemical Properties
While detailed physicochemical data are scarce in peer-reviewed literature, the fundamental chemical properties of this compound are available from chemical suppliers.
Table 2: Chemical Properties of this compound
| Property | Value |
| Chemical Name | 2-(4-cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)-N-hydroxyacetamide |
| Synonyms | DE-103 |
| Molecular Formula | C20H27N3O4 |
| Molecular Weight | 373.45 g/mol |
Mechanism of Action: PDE4 Inhibition
This compound exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a crucial role in regulating intracellular signaling by degrading cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an accumulation of cAMP in inflammatory cells.
Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and deactivates various pro-inflammatory transcription factors and mediators. This cascade of events ultimately leads to the suppression of inflammatory cell activation and the release of cytokines, chemokines, and other inflammatory molecules that are key drivers of the allergic response in conjunctivitis.
Experimental Protocols
While specific experimental protocols for this compound are not publicly available, this section outlines the typical methodologies used in the preclinical and clinical development of a topical PDE4 inhibitor for allergic conjunctivitis.
Preclinical Evaluation
-
Enzyme Inhibition Assay: To determine the potency of this compound, a PDE4 enzyme inhibition assay would be conducted. This involves incubating recombinant human PDE4 with cAMP and varying concentrations of this compound. The amount of remaining cAMP or the product of its hydrolysis, AMP, is then quantified to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Cell-Based Assays: The anti-inflammatory effects of this compound would be assessed using various inflammatory cell types, such as mast cells, eosinophils, and T-lymphocytes. These cells would be stimulated to release inflammatory mediators (e.g., histamine, cytokines), and the inhibitory effect of different concentrations of this compound on this release would be measured.
-
Model of Allergic Conjunctivitis: A common animal model involves sensitizing rodents (e.g., guinea pigs, mice) to an allergen like ovalbumin or ragweed pollen. Following sensitization, the animals are challenged with the allergen topically to induce an allergic reaction.
-
Efficacy Assessment: this compound, formulated as an ophthalmic solution, would be administered to the eyes of the sensitized animals before or after the allergen challenge. Efficacy would be evaluated by scoring clinical signs such as conjunctival redness, swelling (chemosis), and discharge. Histological analysis of conjunctival tissue to quantify inflammatory cell infiltration (e.g., eosinophils) would also be performed.
References
ONO-6126: A Phosphodiesterase 4 Inhibitor for Allergic Conjunctivitis Research
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Allergic conjunctivitis is a prevalent ocular inflammatory condition mediated by the activation of mast cells and a subsequent cascade of inflammatory events. ONO-6126, a potent and selective phosphodiesterase 4 (PDE4) inhibitor, has been identified as a promising therapeutic candidate for this condition. By elevating intracellular cyclic adenosine monophosphate (cAMP) levels within key inflammatory cells, this compound offers a distinct mechanism of action compared to existing treatments for allergic conjunctivitis. This technical guide provides a comprehensive overview of the core scientific principles underlying the investigation of this compound and similar PDE4 inhibitors for allergic conjunctivitis. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of novel treatments for ocular allergic diseases. While specific preclinical and clinical data on this compound for allergic conjunctivitis is not extensively published, this document outlines the theoretical framework, expected experimental findings, and methodological approaches based on the established pharmacology of PDE4 inhibitors.
Introduction to Allergic Conjunctivitis and the Role of PDE4
Allergic conjunctivitis is an inflammatory disorder of the ocular surface triggered by an IgE-mediated hypersensitivity response to allergens.[1][2] The binding of an allergen to IgE on sensitized mast cells leads to their degranulation and the release of a plethora of inflammatory mediators, including histamine, prostaglandins, leukotrienes, and cytokines.[2] These mediators are responsible for the characteristic signs and symptoms of allergic conjunctivitis: itching, redness, tearing, and swelling.[3]
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a critical second messenger that plays a crucial role in downregulating inflammatory cell activity. By inhibiting PDE4, the intracellular levels of cAMP increase, leading to the suppression of pro-inflammatory functions in various immune cells, including mast cells, eosinophils, and T lymphocytes.[4] this compound is a potent and selective inhibitor of PDE4, suggesting its potential to be an effective treatment for allergic conjunctivitis by targeting the underlying inflammatory processes.[3][5]
Mechanism of Action of this compound
The therapeutic potential of this compound in allergic conjunctivitis stems from its ability to inhibit PDE4. This inhibition leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA activation initiates a signaling cascade that ultimately results in the stabilization of mast cells and the inhibition of the release of inflammatory mediators. Furthermore, elevated cAMP levels can suppress the activity of other key inflammatory cells, such as eosinophils and lymphocytes, which are involved in the late-phase allergic reaction.
Signaling Pathway of PDE4 Inhibition in Mast Cells
References
- 1. Development in therapeutic strategies for allergic conjunctivitis [systems.enpress-publisher.com]
- 2. Allergic Conjunctivitis: Review of Current Types, Treatments, and Trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound |CAS:401519-28-6 Probechem Biochemicals [probechem.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
ONO-6126 and the Role of PDE4 Inhibition in Asthma Pathogenesis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and airway remodeling. The underlying pathophysiology is complex, involving a variety of immune and structural cells. A key signaling molecule implicated in the inflammatory cascade is cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in regulating the function of numerous inflammatory cells. Phosphodiesterase 4 (PDE4) is an enzyme that specifically degrades cAMP, and its inhibition has emerged as a promising therapeutic strategy for inflammatory diseases like asthma.
ONO-6126 is a phosphodiesterase 4 (PDE4) inhibitor that was under development by Ono Pharmaceutical Co., Ltd. for respiratory disorders, including asthma.[1] While specific preclinical and clinical data on this compound in asthma models are not extensively available in the public domain, its mechanism of action as a PDE4 inhibitor places it within a well-studied class of anti-inflammatory agents. This technical guide will provide an in-depth overview of the role of PDE4 inhibition in asthma pathogenesis models, drawing on data from other well-characterized PDE4 inhibitors to illustrate the therapeutic potential and experimental evaluation of compounds like this compound.
The Central Role of PDE4 in Asthma Pathogenesis
PDE4 is the predominant PDE isozyme in most inflammatory cells relevant to asthma, including eosinophils, neutrophils, T cells, and macrophages.[2] By degrading cAMP, PDE4 effectively dampens the intracellular signals that would otherwise suppress inflammatory responses. Therefore, inhibiting PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). This activation triggers a cascade of downstream events that collectively suppress the inflammatory processes central to asthma.
The key anti-inflammatory effects of PDE4 inhibition in the context of asthma include:
-
Suppression of Inflammatory Cell Function: Increased cAMP levels inhibit the release of pro-inflammatory mediators (cytokines, chemokines) from various immune cells. It also reduces the trafficking and activation of eosinophils and neutrophils, key effector cells in different asthma phenotypes.[2]
-
Relaxation of Airway Smooth Muscle: While not their primary mechanism, PDE4 inhibitors can contribute to bronchodilation by increasing cAMP in airway smooth muscle cells, leading to their relaxation.
-
Reduction of Airway Remodeling: By modulating the function of fibroblasts and other structural cells, PDE4 inhibition has the potential to attenuate the long-term structural changes in the airways associated with chronic asthma.
Preclinical Evaluation of PDE4 Inhibitors in Asthma Models
A variety of animal models are utilized to study the efficacy of anti-asthma therapeutics. These models aim to replicate key features of human asthma, such as airway inflammation, AHR, and mucus production. Common models include those induced by allergens like ovalbumin (OVA) or house dust mite (HDM) in species such as mice and guinea pigs.[3][4][5]
Key Experiments and Methodologies
The preclinical assessment of a PDE4 inhibitor like this compound would typically involve the following key experiments:
-
Measurement of Airway Hyperresponsiveness (AHR):
-
Protocol: Animals are sensitized and challenged with an allergen (e.g., OVA). AHR is then assessed by measuring the bronchoconstrictive response to increasing doses of a contractile agent like methacholine. This is often done using whole-body plethysmography to measure changes in airway resistance and dynamic compliance.[6]
-
Expected Outcome: Treatment with a PDE4 inhibitor is expected to significantly reduce the hyperresponsiveness of the airways to methacholine challenge compared to vehicle-treated controls.
-
-
Analysis of Bronchoalveolar Lavage (BAL) Fluid:
-
Protocol: Following allergen challenge and treatment, the lungs are lavaged with saline to collect cells and fluid from the airways. Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are performed. The supernatant can be analyzed for levels of cytokines (e.g., IL-4, IL-5, IL-13, TNF-α) and chemokines (e.g., eotaxin) using techniques like ELISA or multiplex assays.[6]
-
Expected Outcome: PDE4 inhibitors are expected to cause a dose-dependent reduction in the infiltration of inflammatory cells, particularly eosinophils, into the airways. A decrease in the levels of pro-inflammatory cytokines and chemokines is also anticipated.
-
-
Histological Examination of Lung Tissue:
-
Protocol: Lung tissue is collected, fixed, and sectioned for histological staining. Hematoxylin and eosin (H&E) staining is used to assess overall inflammation and cellular infiltration. Periodic acid-Schiff (PAS) staining is used to visualize and quantify mucus-producing goblet cells.[6]
-
Expected Outcome: Treatment with a PDE4 inhibitor should lead to a reduction in peribronchial and perivascular inflammation and a decrease in goblet cell hyperplasia and mucus production.
-
Quantitative Data from Preclinical Studies of PDE4 Inhibitors
While specific data for this compound is unavailable, the following tables summarize representative quantitative data from preclinical studies of other selective PDE4 inhibitors in murine models of allergic asthma.
Table 1: Effect of Piclamilast (a PDE4 Inhibitor) on Airway Inflammation in an Ovalbumin-Induced Murine Asthma Model [6]
| Treatment Group | Total Cells (x10⁵/mL) in BALF | Eosinophils (x10⁴/mL) in BALF | Neutrophils (x10⁴/mL) in BALF |
| Control (Saline) | 1.5 ± 0.3 | 0.1 ± 0.05 | 0.2 ± 0.1 |
| OVA-Challenged | 8.9 ± 1.2 | 45.3 ± 5.7 | 5.1 ± 0.8 |
| Piclamilast (1 mg/kg) | 6.8 ± 0.9 | 32.1 ± 4.5 | 3.9 ± 0.6 |
| Piclamilast (3 mg/kg) | 4.5 ± 0.7 | 21.5 ± 3.1 | 2.8 ± 0.5 |
| Piclamilast (10 mg/kg) | 3.1 ± 0.5 | 12.8 ± 2.4 | 1.9 ± 0.4 |
| Dexamethasone (2 mg/kg) | 2.5 ± 0.4 | 8.5 ± 1.9 | 1.5 ± 0.3* |
*p < 0.05 compared to OVA-Challenged group
Table 2: Effect of Piclamilast on Airway Hyperresponsiveness (AHR) to Methacholine in an Ovalbumin-Induced Murine Asthma Model [6]
| Treatment Group | Penh (at 50 mg/mL Methacholine) |
| Control (Saline) | 1.8 ± 0.2 |
| OVA-Challenged | 4.5 ± 0.6 |
| Piclamilast (10 mg/kg) | 2.5 ± 0.4 |
| Dexamethasone (2 mg/kg) | 2.1 ± 0.3 |
*p < 0.05 compared to OVA-Challenged group. Penh = Enhanced Pause, a measure of airway obstruction.
Visualizing the Role of this compound and PDE4 Inhibition
Signaling Pathway of PDE4 Inhibition
Caption: Signaling pathway of PDE4 inhibition in an inflammatory cell.
Experimental Workflow for Preclinical Evaluation
Caption: Typical experimental workflow for evaluating a PDE4 inhibitor in a murine asthma model.
Conclusion
While specific data on this compound remains limited in publicly accessible literature, its classification as a PDE4 inhibitor provides a strong basis for understanding its potential role in mitigating asthma pathogenesis. The inhibition of PDE4 is a validated mechanism for reducing airway inflammation and hyperresponsiveness in preclinical models of asthma. The experimental protocols and representative data presented here for other PDE4 inhibitors serve as a guide for the expected therapeutic profile and the methodologies used to evaluate such compounds. Further research and publication of data on this compound are necessary to fully elucidate its specific characteristics and clinical potential in the management of asthma.
References
- 1. ono-pharma.com [ono-pharma.com]
- 2. dovepress.com [dovepress.com]
- 3. Animal models of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. observatorio-api.fm.usp.br [observatorio-api.fm.usp.br]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of phosphodiesterase activity, airway inflammation and hyperresponsiveness by PDE4 inhibitor and glucocorticoid in a murine model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacology of ONO-6126: A Technical Overview
Disclaimer: This document summarizes the publicly available preclinical information on ONO-6126. Detailed quantitative data and specific experimental protocols from primary preclinical studies conducted by Ono Pharmaceutical Co., Ltd. and Santen Pharmaceutical Co., Ltd. are not extensively published in the public domain. Therefore, this guide provides a framework based on the known pharmacology of phosphodiesterase 4 (PDE4) inhibitors, supplemented with the specific information available for this compound.
Introduction
This compound, also known as DE-103, is a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[1][2] Developed by Ono Pharmaceutical Co., Ltd., it has been investigated for the treatment of respiratory disorders such as bronchial asthma and for ophthalmic applications, specifically allergic conjunctivitis.[3] For ophthalmic use in Japan, this compound was licensed to Santen Pharmaceutical Co., Ltd.[3] PDE4 inhibitors as a class are known for their anti-inflammatory effects, and this compound is reported to have an improved therapeutic window compared to earlier-generation PDE4 inhibitors, though the specifics of this improved profile are not publicly detailed.[4]
Mechanism of Action: PDE4 Inhibition
This compound exerts its pharmacological effects by selectively inhibiting the PDE4 enzyme. PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger that regulates the activity of various immune and inflammatory cells.
By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the function of multiple downstream targets. This cascade of events ultimately results in the suppression of pro-inflammatory mediators and the promotion of anti-inflammatory responses.
Signaling Pathway of PDE4 Inhibition
Caption: General signaling pathway of this compound via PDE4 inhibition.
In Vitro Pharmacology
While specific quantitative data for this compound are not publicly available, a standard preclinical in vitro evaluation for a PDE4 inhibitor would include the following assays:
Enzyme Inhibition Assays
These assays are fundamental to determining the potency and selectivity of the compound against the target enzyme.
Table 1: Illustrative In Vitro Enzyme Inhibition Profile of a PDE4 Inhibitor (Note: The following data are illustrative and not specific to this compound)
| Enzyme Target | IC50 (nM) |
| PDE4A | 1.2 |
| PDE4B | 0.8 |
| PDE4C | 2.5 |
| PDE4D | 1.5 |
| PDE1 | >10,000 |
| PDE2 | >10,000 |
| PDE3 | >5,000 |
| PDE5 | >10,000 |
Experimental Protocol: PDE4 Enzyme Inhibition Assay (General)
-
Enzyme Source: Recombinant human PDE4 subtypes (A, B, C, and D) are used.
-
Substrate: The assay utilizes radiolabeled [³H]cAMP as the substrate.
-
Procedure: a. The PDE4 enzyme is incubated with varying concentrations of the test compound (e.g., this compound) in an appropriate assay buffer. b. The enzymatic reaction is initiated by the addition of [³H]cAMP. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). d. The reaction is terminated, and the product, [³H]5'-AMP, is separated from the unreacted substrate using methods like anion-exchange chromatography or scintillation proximity assay (SPA). e. The amount of [³H]5'-AMP formed is quantified by liquid scintillation counting.
-
Data Analysis: IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Cellular Assays
Cell-based assays are crucial for assessing the compound's activity in a more physiologically relevant context.
Table 2: Illustrative In Vitro Cellular Activity of a PDE4 Inhibitor (Note: The following data are illustrative and not specific to this compound)
| Cell Type | Stimulus | Measured Mediator | IC50 (nM) |
| Human U937 Cells | LPS | TNF-α release | 5.2 |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | PHA | IL-2 release | 10.8 |
| Human Eosinophils | fMLP | Superoxide production | 8.5 |
Experimental Protocol: TNF-α Release Assay in U937 Cells (General)
-
Cell Culture: Human monocyte-like U937 cells are cultured in appropriate media.
-
Procedure: a. Cells are pre-incubated with various concentrations of the test compound for a specified duration. b. Inflammation is induced by adding lipopolysaccharide (LPS). c. After an incubation period (e.g., 4-6 hours), the cell supernatant is collected.
-
Quantification: The concentration of TNF-α in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: IC50 values are determined from the concentration-response curve.
In Vivo Pharmacology
In vivo studies in relevant animal models are essential to evaluate the efficacy of a new chemical entity. For this compound, these would likely involve models of asthma and allergic conjunctivitis.
Animal Models of Asthma
Experimental Workflow: Ovalbumin-Induced Allergic Asthma Model in Mice
Caption: Workflow for a typical mouse model of allergic asthma.
Key Endpoints:
-
Airway Hyperresponsiveness (AHR): Measured by assessing the response to a bronchoconstrictor agent (e.g., methacholine).
-
Inflammatory Cell Infiltration: Quantification of eosinophils, neutrophils, and lymphocytes in bronchoalveolar lavage (BAL) fluid.
-
Cytokine Levels: Measurement of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid.
-
Lung Histology: Examination of lung tissue for inflammation and mucus hypersecretion.
Animal Models of Allergic Conjunctivitis
Experimental Protocol: Short-Term Model of Allergic Conjunctivitis in Guinea Pigs (General)
-
Sensitization: Guinea pigs are actively sensitized with an allergen such as ovalbumin (OVA).
-
Treatment: this compound ophthalmic solution or vehicle is topically administered to the eyes.
-
Challenge: After a short interval, an OVA solution is topically applied to the eyes to induce an allergic reaction.
-
Evaluation: Clinical signs of allergic conjunctivitis (e.g., conjunctival swelling, redness, and discharge) are scored at various time points post-challenge.
-
Histology: Eyes may be collected for histological examination of inflammatory cell infiltration in the conjunctiva.
Pharmacokinetics
Detailed pharmacokinetic data for this compound are not publicly available. A typical preclinical pharmacokinetic assessment would involve determining the following parameters in various animal species (e.g., mice, rats, dogs).
Table 3: Illustrative Pharmacokinetic Parameters of a Preclinical Candidate (Note: The following data are illustrative and not specific to this compound)
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) |
| Rat | IV | 1 | - | - | 850 | 2.1 | - |
| Rat | PO | 5 | 1250 | 1.0 | 4250 | 2.3 | 60 |
| Dog | IV | 0.5 | - | - | 600 | 3.5 | - |
| Dog | PO | 2 | 780 | 1.5 | 3120 | 3.8 | 65 |
Safety Pharmacology and Toxicology
Preclinical safety studies are conducted to identify potential adverse effects on major physiological systems. For a PDE4 inhibitor, particular attention is given to gastrointestinal and central nervous system effects. Core battery safety pharmacology studies would assess cardiovascular, respiratory, and central nervous system function. Toxicology studies would evaluate the safety profile upon single and repeated dosing to determine the no-observed-adverse-effect level (NOAEL).
Summary and Conclusion
This compound is a selective PDE4 inhibitor with potential therapeutic applications in inflammatory diseases such as asthma and allergic conjunctivitis. Its mechanism of action is centered on the elevation of intracellular cAMP, leading to the suppression of inflammatory responses. While the publicly available data on the preclinical pharmacology of this compound are limited, the general profile of a potent and selective PDE4 inhibitor suggests it would demonstrate significant anti-inflammatory activity in relevant in vitro and in vivo models. The reported improved therapeutic window of this compound indicates a potentially favorable safety profile compared to older compounds in its class, a critical factor for the clinical success of PDE4 inhibitors. A comprehensive understanding of its preclinical profile would require access to the detailed studies conducted by the developing pharmaceutical companies.
References
ONO-6126 (CAS Number: 401519-28-6): A Technical Overview of a Phosphodiesterase 4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-6126, also known as DE-103, is a potent and selective phosphodiesterase 4 (PDE4) inhibitor that was investigated for its therapeutic potential in inflammatory conditions, primarily bronchial asthma and allergic conjunctivitis.[1] PDE4 is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates the activity of various immune cells. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to a dampening of the inflammatory response. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, mechanism of action, and potential therapeutic applications. Due to the limited publicly available data on this compound, this guide also incorporates general principles and methodologies relevant to the preclinical and clinical evaluation of PDE4 inhibitors.
Chemical and Physical Properties
This compound is a small molecule with the following chemical properties:
| Property | Value |
| CAS Number | 401519-28-6 |
| Synonyms | DE-103 |
| Molecular Formula | C₂₀H₂₇N₃O₄ |
| Molecular Weight | 373.45 g/mol |
| IUPAC Name | 2-(4-cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)-N-hydroxyacetamide |
| Canonical SMILES | COC1=C(C=C(C=C1)C2(CCN(CC2)CC(=O)NO)C#N)OC3CCCC3 |
Mechanism of Action: PDE4 Inhibition
This compound exerts its anti-inflammatory effects through the selective inhibition of phosphodiesterase 4 (PDE4). PDE4 is a superfamily of enzymes that specifically hydrolyzes the phosphodiester bond in cAMP, converting it to the inactive AMP. Elevated intracellular cAMP levels in inflammatory cells, such as mast cells, eosinophils, neutrophils, and T lymphocytes, lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and regulates various downstream targets, ultimately resulting in the suppression of pro-inflammatory mediators and cellular functions.
The key steps in the signaling pathway are:
-
Inhibition of PDE4: this compound binds to the active site of PDE4, preventing the degradation of cAMP.
-
Accumulation of cAMP: This leads to an increase in the intracellular concentration of cAMP.
-
Activation of PKA: cAMP binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits.
-
Downstream Effects: Activated PKA phosphorylates transcription factors (e.g., CREB) and other proteins, leading to:
-
Decreased production of pro-inflammatory cytokines (e.g., TNF-α, IL-2, IL-4, IL-5).
-
Inhibition of inflammatory cell activation, degranulation, and chemotaxis.
-
Relaxation of airway smooth muscle.
-
// Nodes ONO_6126 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDE4 [label="PDE4", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#FBBC05", fontcolor="#202124"]; AMP [label="AMP (inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammatory_Response [label="Inflammatory Response\n(Cytokine release, Cell activation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ONO_6126 -> PDE4 [label="Inhibits", color="#EA4335"]; PDE4 -> cAMP [label="Degrades", arrowhead="tee"]; cAMP -> PKA [label="Activates"]; PKA -> Inflammatory_Response [label="Suppresses", arrowhead="tee"]; } dot Figure 1: Simplified signaling pathway of this compound via PDE4 inhibition.
Preclinical and Clinical Development
This compound was discovered by Ono Pharmaceutical Co., Ltd. and was under development for respiratory disorders. In 2006, Ono Pharmaceutical entered into a licensing agreement with Santen Pharmaceutical Co., Ltd. for the exclusive development, manufacturing, and marketing rights of this compound for ophthalmic use in Japan, with allergic conjunctivitis as the primary indication.[2] The development of this compound appears to have been discontinued, as there is a lack of recent clinical trial data or publications.
Preclinical Data (Hypothetical)
While specific preclinical data for this compound is not publicly available, a typical preclinical assessment for a PDE4 inhibitor would include the following studies and generate data as shown in the hypothetical tables below.
Table 1: In Vitro PDE4 Inhibitory Activity of this compound (Hypothetical Data)
| PDE Isoform | IC₅₀ (nM) |
| PDE4A | 1.5 |
| PDE4B | 0.8 |
| PDE4C | 2.1 |
| PDE4D | 1.2 |
| PDE1 | >10,000 |
| PDE2 | >10,000 |
| PDE3 | >10,000 |
| PDE5 | >10,000 |
Table 2: Effect of this compound on Cytokine Release from Human PBMCs (Hypothetical Data)
| Cytokine | IC₅₀ (nM) |
| TNF-α | 5.2 |
| IL-2 | 10.5 |
| IL-5 | 8.1 |
Experimental Protocols (Representative)
Detailed experimental protocols for this compound are not available. The following are representative protocols for key assays used in the preclinical evaluation of a PDE4 inhibitor for allergic conjunctivitis.
3.2.1. PDE4 Enzyme Inhibition Assay
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Reagents [label="Prepare Reagents:\n- Recombinant PDE4 enzyme\n- this compound dilutions\n- cAMP substrate\n- Assay buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate this compound with PDE4", fillcolor="#FBBC05", fontcolor="#202124"]; Add_cAMP [label="Add cAMP to initiate reaction", fillcolor="#FBBC05", fontcolor="#202124"]; Stop_Reaction [label="Stop reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detect_AMP [label="Detect remaining cAMP or generated AMP\n(e.g., using fluorescence or luminescence)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calculate_IC50 [label="Calculate IC50 values", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Incubate; Incubate -> Add_cAMP; Add_cAMP -> Stop_Reaction; Stop_Reaction -> Detect_AMP; Detect_AMP -> Calculate_IC50; Calculate_IC50 -> End; } dot Figure 2: General workflow for a PDE4 enzyme inhibition assay.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDE4 isoforms are diluted in an appropriate assay buffer. A stock solution of cAMP is also prepared in the same buffer.
-
Compound Dilution: this compound is serially diluted to various concentrations.
-
Assay Reaction: The PDE4 enzyme is pre-incubated with the different concentrations of this compound in a microplate. The enzymatic reaction is initiated by the addition of cAMP.
-
Reaction Termination and Detection: After a defined incubation period, the reaction is terminated. The amount of remaining cAMP or the amount of AMP produced is quantified using a suitable detection method, such as a competitive immunoassay with a fluorescent or luminescent reporter.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
3.2.2. Animal Model of Allergic Conjunctivitis
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sensitization [label="Sensitize animals (e.g., guinea pigs)\nwith an allergen (e.g., ovalbumin)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Administer this compound or vehicle\n(topical eye drops)", fillcolor="#FBBC05", fontcolor="#202124"]; Challenge [label="Challenge with allergen\n(topical application to the eye)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Evaluation [label="Evaluate clinical signs:\n- Conjunctival redness\n- Swelling\n- Discharge", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Collect tears and tissues for analysis:\n- Histamine levels\n- Eosinophil infiltration\n- Cytokine levels", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Sensitization; Sensitization -> Treatment; Treatment -> Challenge; Challenge -> Evaluation; Evaluation -> Analysis; Analysis -> End; } dot Figure 3: Workflow for a preclinical model of allergic conjunctivitis.
Methodology:
-
Sensitization: Animals, typically guinea pigs, are sensitized to an allergen, such as ovalbumin, through systemic injections.
-
Drug Administration: A solution of this compound or vehicle is administered topically to the eyes of the sensitized animals.
-
Allergen Challenge: After a specified period, the animals are challenged by applying the allergen directly to the conjunctival sac.
-
Clinical Scoring: The clinical signs of allergic conjunctivitis, including redness, swelling, and discharge, are scored at various time points after the challenge.
-
Biomarker Analysis: Tear fluid and conjunctival tissue can be collected to measure levels of inflammatory mediators like histamine and to assess the infiltration of inflammatory cells such as eosinophils.
Potential Therapeutic Applications
The primary therapeutic indications for this compound were bronchial asthma and allergic conjunctivitis, both of which are characterized by chronic inflammation.
-
Bronchial Asthma: By inhibiting PDE4 in the airways, this compound could potentially reduce bronchoconstriction, airway hyperresponsiveness, and inflammation, which are the hallmarks of asthma.
-
Allergic Conjunctivitis: In the eye, this compound was expected to alleviate the symptoms of allergic conjunctivitis, such as itching, redness, and swelling, by suppressing the activation of mast cells and the release of histamine and other inflammatory mediators.[2]
Conclusion
This compound is a selective PDE4 inhibitor that showed promise as a therapeutic agent for inflammatory diseases like asthma and allergic conjunctivitis. Its mechanism of action, centered on the elevation of intracellular cAMP, is well-established for its anti-inflammatory effects. While the development of this compound appears to have been halted, the information available highlights the continued interest in PDE4 as a therapeutic target for a range of inflammatory conditions. Further research into the structure-activity relationships of compounds like this compound could lead to the development of next-generation PDE4 inhibitors with improved efficacy and safety profiles.
References
Methodological & Application
Application Notes and Protocols: ONO-6126 In Vitro Assay for Primary Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-6126 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the regulation of intracellular cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, this compound leads to an accumulation of cAMP, which in turn modulates the activity of downstream effectors such as protein kinase A (PKA) and exchange protein activated by cAMP (Epac). This mechanism underlies the anti-inflammatory and immunomodulatory effects of PDE4 inhibitors.[3] this compound has been investigated for its therapeutic potential in inflammatory conditions such as respiratory disorders and allergic conjunctivitis.[4]
These application notes provide a detailed protocol for the in vitro assessment of this compound activity in primary immune cells. The described assays are designed to quantify the inhibitory effect of this compound on key cellular functions associated with inflammation, such as T-cell proliferation and cytokine production.
Data Presentation
The following tables summarize the activity of various PDE4 inhibitors, providing a comparative context for the evaluation of this compound. While the specific IC50 value for this compound is not publicly available, it is characterized as a potent inhibitor. For the purpose of experimental design, a dose-response range encompassing low nanomolar to micromolar concentrations is recommended.
Table 1: Inhibitory Potency of Selected PDE4 Inhibitors
| Compound | Target | IC50 (nM) | Cell Type/Assay Condition |
| Roflumilast | PDE4 | 0.8 | Human Neutrophils |
| Ibudilast | PDE4A | 54 | Recombinant Human Enzyme |
| Ibudilast | PDE4B | 65 | Recombinant Human Enzyme |
| Ibudilast | PDE4C | 239 | Recombinant Human Enzyme |
| Ibudilast | PDE4D | 166 | Recombinant Human Enzyme |
| Crisaborole | PDE4 | 490 | Not Specified |
| GSK256066 | PDE4B | 0.0032 | Not Specified |
Data compiled from multiple sources.[5][6][7]
Table 2: Functional Inhibition by PDE4 Inhibitors in Primary Cells
| Compound | Cell Type | Assay | Endpoint | IC50 (µM) |
| Ibudilast | Human Whole Blood | LPS-induced | TNF-α production | 6.2 |
| Ibudilast | Human Whole Blood | fMLP-induced | Leukotriene B4 biosynthesis | 2.5 |
Data compiled from a study on Ibudilast.[6]
Experimental Protocols
Protocol 1: Human Peripheral Blood Mononuclear Cell (PBMC) Isolation
This protocol describes the isolation of PBMCs from whole blood, which can be used for subsequent T-cell proliferation and cytokine analysis assays.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets.
-
Collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface.
-
Transfer the PBMCs to a new 50 mL conical tube and wash by adding PBS to a final volume of 45 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in RPMI-1640 medium.
-
Count the cells using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion.
Protocol 2: T-Cell Proliferation Assay
This assay measures the inhibitory effect of this compound on the proliferation of primary T-lymphocytes.
Materials:
-
Isolated PBMCs
-
RPMI-1640 complete medium
-
Anti-CD3 antibody (plate-bound or soluble)
-
Anti-CD28 antibody (soluble)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell proliferation reagent (e.g., BrdU, [3H]-thymidine, or a fluorescent dye like CFSE)
-
96-well flat-bottom cell culture plates
-
Microplate reader or flow cytometer
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C, then wash with PBS. Alternatively, use soluble anti-CD3.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to each well of the 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Add 50 µL of anti-CD28 antibody (e.g., 1-2 µg/mL) to each well to provide co-stimulation.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
Assess cell proliferation using a chosen method. For example, if using a BrdU assay, add the BrdU reagent during the final hours of incubation and follow the manufacturer's protocol for detection.
-
Measure the absorbance or fluorescence using a microplate reader. For CFSE, analyze the cells by flow cytometry.
-
Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the vehicle control.
Protocol 3: Cytokine Production Assay (TNF-α)
This protocol quantifies the effect of this compound on the production of the pro-inflammatory cytokine TNF-α by activated monocytes within the PBMC population.
Materials:
-
Isolated PBMCs
-
RPMI-1640 complete medium
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 2 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium and add 50 µL to the appropriate wells. Include a vehicle control.
-
Pre-incubate the cells with this compound for 1 hour at 37°C.
-
Stimulate the cells by adding 50 µL of LPS (e.g., 100 ng/mL final concentration) to each well.
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α production for each concentration of this compound relative to the LPS-stimulated vehicle control.
Mandatory Visualizations
References
- 1. This compound |CAS:401519-28-6 Probechem Biochemicals [probechem.com]
- 2. medkoo.com [medkoo.com]
- 3. Can the anti-inflammatory potential of PDE4 inhibitors be realized: guarded optimism or wishful thinking? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ono-pharma.com [ono-pharma.com]
- 5. Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preferential inhibition of human phosphodiesterase 4 by ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for ONO-6126 in Animal Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-6126 is a selective phosphodiesterase 4 (PDE4) inhibitor that has been investigated for its potential as a novel anti-inflammatory therapy for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP) in various immune and inflammatory cells. By inhibiting PDE4, this compound is expected to increase intracellular cAMP levels, leading to the suppression of inflammatory responses. This document provides detailed application notes and protocols for the use of this compound in preclinical animal models of asthma, based on established methodologies for PDE4 inhibitors. Due to the limited availability of specific preclinical data for this compound, the protocols and data presented here are based on studies with the well-characterized PDE4 inhibitor, roflumilast, as a representative agent.
Mechanism of Action: PDE4 Inhibition in Asthma
Asthma is characterized by chronic airway inflammation, airway hyperresponsiveness (AHR), and airway remodeling. The inflammatory process is driven by a variety of immune cells, including T-lymphocytes, eosinophils, and mast cells, which release a plethora of inflammatory mediators. PDE4 is highly expressed in these cells and plays a crucial role in regulating their activity.[1][2]
Inhibition of PDE4 leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, including transcription factors like cAMP response element-binding protein (CREB). This signaling cascade ultimately results in the suppression of inflammatory cell activation and the release of pro-inflammatory cytokines and chemokines, such as interleukins (IL-4, IL-5, IL-13) and tumor necrosis factor-alpha (TNF-α).[3][4] The net effect is a reduction in airway inflammation and a potential attenuation of asthma-related pathophysiology.
Animal Models for Asthma Studies
The most commonly used animal model for preclinical asthma research is the ovalbumin (OVA)-induced allergic asthma model in mice, particularly in BALB/c or C57BL/6 strains.[5][6] This model recapitulates key features of human asthma, including airway hyperresponsiveness, eosinophilic inflammation, and mucus hypersecretion.[7]
Representative Data from a Murine Asthma Model with a PDE4 Inhibitor (Roflumilast)
The following tables summarize representative quantitative data from studies using roflumilast in an OVA-induced murine model of chronic asthma.[8][9]
Table 1: Effect on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x10^4) | Eosinophils (x10^4) | Neutrophils (x10^4) | Lymphocytes (x10^4) | Macrophages (x10^4) |
| Control | 10.5 ± 1.2 | 0.1 ± 0.05 | 0.3 ± 0.1 | 0.5 ± 0.2 | 9.6 ± 1.1 |
| OVA-Challenged | 45.8 ± 5.3 | 25.1 ± 3.1 | 2.2 ± 0.5 | 3.5 ± 0.8 | 15.0 ± 2.0 |
| OVA + Roflumilast (1 mg/kg) | 20.3 ± 2.5 | 8.2 ± 1.5 | 1.1 ± 0.3 | 1.8 ± 0.4 | 9.2 ± 1.3 |
| OVA + Roflumilast (5 mg/kg) | 15.1 ± 1.9 | 4.5 ± 0.9 | 0.8 ± 0.2 | 1.2 ± 0.3 | 8.6 ± 1.0 |
Table 2: Effect on Airway Hyperresponsiveness (AHR) to Methacholine
| Treatment Group | Methacholine Concentration (mg/mL) | Penh (Percentage of Baseline) |
| 0 | 100 | |
| Control | 6.25 | 120 ± 15 |
| 12.5 | 150 ± 20 | |
| 25 | 180 ± 25 | |
| 50 | 220 ± 30 | |
| 0 | 100 | |
| OVA-Challenged | 6.25 | 250 ± 35 |
| 12.5 | 380 ± 45 | |
| 25 | 550 ± 60 | |
| 50 | 720 ± 80 | |
| 0 | 100 | |
| OVA + Roflumilast (5 mg/kg) | 6.25 | 180 ± 25 |
| 12.5 | 260 ± 30 | |
| 25 | 390 ± 40 | |
| 50 | 510 ± 55 |
Table 3: Effect on Th2 Cytokine Levels in BALF (pg/mL)
| Treatment Group | IL-4 | IL-5 | IL-13 |
| Control | < 10 | < 15 | < 20 |
| OVA-Challenged | 85 ± 12 | 150 ± 22 | 210 ± 30 |
| OVA + Roflumilast (5 mg/kg) | 30 ± 8 | 55 ± 10 | 80 ± 15 |
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Model in BALB/c Mice
This protocol describes a standard method for inducing an allergic asthma phenotype in mice.[7][10][11]
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Methacholine chloride (Sigma-Aldrich)
-
This compound (or representative PDE4 inhibitor)
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
Protocol:
-
Sensitization:
-
On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
Administer 200 µL of PBS with alum as a control.
-
-
Airway Challenge:
-
From day 21 to day 27, challenge the sensitized mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes daily.
-
A control group of sensitized mice should be challenged with PBS aerosol.
-
-
Drug Administration:
-
Prepare this compound in the appropriate vehicle.
-
Administer this compound (e.g., 1-10 mg/kg) or vehicle orally (by gavage) or via the desired route, once daily, starting one hour before the first OVA challenge and continuing throughout the challenge period.
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
24 hours after the final OVA challenge, measure AHR to increasing concentrations of aerosolized methacholine (0-50 mg/mL) using a whole-body plethysmograph.
-
Record the enhanced pause (Penh) as an index of airway obstruction.
-
-
Collection of Bronchoalveolar Lavage Fluid (BALF):
-
Immediately after AHR measurement, euthanize the mice.
-
Expose the trachea and cannulate it.
-
Lavage the lungs with three separate 0.5 mL aliquots of ice-cold PBS.
-
Pool the recovered fluid and centrifuge to pellet the cells.
-
Use the supernatant for cytokine analysis (e.g., ELISA) and the cell pellet for total and differential cell counts.
-
-
Lung Histology:
-
After BALF collection, perfuse the lungs with PBS and then fix them with 10% neutral buffered formalin.
-
Embed the lungs in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
Conclusion
This compound, as a selective PDE4 inhibitor, holds promise for the treatment of asthma. The protocols and representative data provided in these application notes offer a framework for evaluating the efficacy of this compound in a well-established animal model of allergic asthma. Researchers can adapt these methodologies to investigate the specific dose-response effects of this compound on various asthma-related parameters and to further elucidate its mechanism of action in vivo. It is recommended to include appropriate positive controls, such as roflumilast or dexamethasone, to benchmark the activity of this compound.
References
- 1. dovepress.com [dovepress.com]
- 2. Frontiers | Phosphodiesterase 4 Inhibitors in Allergic Rhinitis/Rhinosinusitis [frontiersin.org]
- 3. In vivo PAF-induced airway eosinophil accumulation reduces bronchial responsiveness to inhaled histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Eosinophils and the Ovalbumin Mouse Model of Asthma | Springer Nature Experiments [experiments.springernature.com]
- 6. Frontiers | Correction: A current review on animal models of anti-asthmatic drugs screening [frontiersin.org]
- 7. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Co-inhalation of roflumilast, rather than formoterol, with fluticasone more effectively improves asthma in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ovalbumin-induced Asthmatic Mouse Model Construction [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for ONO-6126 Stock Solution Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-6126 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy. This document provides a detailed protocol for the preparation of a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to these guidelines will help maintain the compound's integrity and activity for research applications.
Physicochemical Properties and Storage Recommendations
A summary of the key physicochemical properties of this compound and recommended storage conditions are provided in the table below for easy reference.
| Property | Value | Notes |
| Molecular Weight | 373.45 g/mol [1] | Essential for accurate molar concentration calculations. |
| Chemical Formula | C₂₀H₂₇N₃O₄[1] | |
| Appearance | Solid powder[1] | |
| Purity | >98% | Recommended for reliable and reproducible experimental results. |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | This compound is soluble in DMSO.[1] |
| Storage of Solid this compound | Dry, dark place. 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years).[1] | Protect from light and moisture to ensure stability. |
| Storage of DMSO Stock Solution | 0-4°C for short-term (days to weeks) or -20°C for long-term (months).[1] | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. A 10 mM stock solution is a commonly used concentration for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
Example for preparing 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 373.45 g/mol / 1000 = 3.7345 mg
-
Weigh the this compound powder:
-
Place a sterile microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh the calculated mass of this compound powder and add it to the microcentrifuge tube.
-
-
Dissolve the this compound in DMSO:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, this would be 1 mL.
-
Securely cap the tube.
-
-
Ensure complete dissolution:
-
Vortex the tube for 1-2 minutes until the this compound is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
If the compound does not fully dissolve, brief sonication in a water bath may be applied.
-
-
Aliquot and store the stock solution:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C for long-term storage.
-
This compound Mechanism of Action and the PDE4 Signaling Pathway
This compound is a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways. By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within the cell. This increase in intracellular cAMP levels activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), which in turn regulate a variety of cellular processes, including inflammation.
This compound inhibits PDE4, increasing cAMP levels and downstream signaling.
Experimental Workflow for this compound Stock Solution Preparation
The following diagram illustrates the key steps for preparing the this compound stock solution.
Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for ONO-6126 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of ONO-6126, a potent and selective phosphodiesterase 4 (PDE4) inhibitor, in various cell culture-based assays. The protocols outlined below are intended to assist in determining the optimal concentration of this compound for achieving desired anti-inflammatory and immunomodulatory effects.
Introduction
This compound is a next-generation phosphodiesterase 4 (PDE4) inhibitor, a class of drugs known for their anti-inflammatory properties.[1] PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger that regulates the activity of numerous immune and inflammatory cells. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors. This cascade of events ultimately results in the suppression of pro-inflammatory mediator production and modulation of immune cell function. Preclinical studies have suggested that this compound possesses an improved therapeutic window compared to earlier PDE4 inhibitors, making it a promising candidate for the treatment of various inflammatory conditions.[1]
Data Presentation
Due to the limited availability of public data specifically detailing the IC50 values and optimal concentrations of this compound in various cell lines, the following table provides a general framework for determining these values through empirical testing. Researchers are encouraged to perform dose-response studies to establish the optimal concentration for their specific cell type and experimental conditions.
Table 1: General Concentration Ranges for PDE4 Inhibitors in Cell Culture
| Cell Type | Initial Seeding Density | Stimulation | This compound Concentration Range (for dose-response) | Incubation Time | Readout |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 1 x 10^6 cells/mL | Lipopolysaccharide (LPS) (e.g., 1 µg/mL) | 0.1 nM - 10 µM | 24 - 48 hours | Cytokine (TNF-α, IL-6) levels in supernatant (ELISA) |
| Macrophage-like cell lines (e.g., U937, RAW 264.7) | 5 x 10^5 cells/mL | Lipopolysaccharide (LPS) (e.g., 1 µg/mL) | 0.1 nM - 10 µM | 24 - 48 hours | Cytokine (TNF-α, IL-6) levels in supernatant (ELISA), Nitric Oxide (Griess Assay) |
| T-lymphocytes (e.g., Jurkat) | 2 x 10^5 cells/mL | Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies | 0.1 nM - 10 µM | 48 - 72 hours | Cytokine (IL-2, IFN-γ) levels in supernatant (ELISA), Proliferation (e.g., MTT, BrdU assay) |
| Human Airway Epithelial Cells (e.g., BEAS-2B) | 1 x 10^5 cells/cm² | TNF-α or other pro-inflammatory stimuli | 0.1 nM - 10 µM | 24 hours | Cytokine/Chemokine (IL-8) levels in supernatant (ELISA) |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for Inhibition of Cytokine Production in PBMCs
This protocol describes a method to determine the effective concentration range of this compound for inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
ELISA kits for human TNF-α and IL-6
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 1 x 10^6 cells/mL (1 x 10^5 cells/well in 100 µL).
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete RPMI-1640 medium to achieve a range of final concentrations for the dose-response experiment (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Pre-treatment with this compound: Add 50 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and an unstimulated control (medium only). Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Stimulation with LPS: Prepare a working solution of LPS in complete RPMI-1640 medium. Add 50 µL of the LPS solution to all wells except the unstimulated control, to achieve a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated vehicle control. Plot the dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cytokine production by 50%).
Protocol 2: Assessment of this compound on cAMP/PKA Signaling Pathway
This protocol provides a general method to assess the effect of this compound on the intracellular cAMP levels and the activation of its downstream effector, PKA.
Materials:
-
This compound
-
A suitable cell line (e.g., U937, HEK293)
-
Cell culture medium appropriate for the chosen cell line
-
cAMP assay kit (e.g., ELISA-based or FRET-based)
-
PKA activity assay kit
-
Phosphodiesterase inhibitor (e.g., IBMX, as a positive control)
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture and Seeding: Culture the chosen cell line according to standard protocols. Seed the cells in an appropriate culture vessel (e.g., 6-well plate) and allow them to adhere or reach the desired confluency.
-
Treatment with this compound: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 30 minutes to 4 hours). Include a vehicle control and a positive control (e.g., IBMX).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using the lysis buffer provided with the assay kit or a suitable alternative.
-
cAMP Measurement: Measure the intracellular cAMP levels in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.
-
PKA Activity Assay: To measure PKA activity, prepare cell lysates as described above. Use a PKA activity assay kit, which typically involves measuring the phosphorylation of a specific PKA substrate.
-
Protein Quantification: Determine the total protein concentration in each lysate using a protein assay kit to normalize the cAMP levels and PKA activity.
-
Data Analysis: Express the results as fold-change in cAMP concentration or PKA activity relative to the vehicle-treated control.
Mandatory Visualization
Caption: this compound inhibits PDE4, increasing cAMP levels and promoting anti-inflammatory pathways.
Caption: Workflow for determining the inhibitory effect of this compound on cytokine production.
References
Application Notes and Protocols for ONO-6126 Administration in Mouse Models
Disclaimer: Publicly available preclinical data on specific administration routes, dosages, and efficacy of ONO-6126 in mouse models is limited. The development of this compound has been discontinued.[1] The following application notes and protocols are therefore provided as a generalized guide for researchers investigating phosphodiesterase 4 (PDE4) inhibitors in mouse models of asthma and allergic conjunctivitis, based on established experimental designs and the known mechanism of action of this class of drugs.
Introduction to this compound
This compound (also known as DE-103) is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme predominantly found in immune and inflammatory cells. By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn suppresses the activity of pro-inflammatory cells and the production of inflammatory mediators. This mechanism of action makes PDE4 inhibitors a therapeutic target for inflammatory diseases such as asthma and allergic conjunctivitis.[2][3] While this compound was reported to have an improved therapeutic window compared to earlier PDE4 inhibitors, specific data supporting this is not publicly available.[4]
Signaling Pathway of PDE4 Inhibition
The primary mechanism of action for this compound and other PDE4 inhibitors is the modulation of intracellular cAMP levels. Increased cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of anti-inflammatory genes, such as IL-10, while inhibiting the transcription of pro-inflammatory cytokines like TNF-α, IL-2, IL-4, IL-5, and IL-13. This cascade of events leads to a reduction in the inflammatory response.
Experimental Protocols in Mouse Models
The following are generalized protocols for inducing asthma and allergic conjunctivitis in mice. These models can be used to evaluate the efficacy of this compound.
This model is widely used to study the pathophysiology of allergic asthma and to test the efficacy of anti-inflammatory compounds.
Materials:
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (InvivoGen)
-
Sterile phosphate-buffered saline (PBS)
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Nebulizer
Protocol:
-
Sensitization: On day 0, sensitize mice with an intraperitoneal (IP) injection of 20 µg OVA emulsified in 2 mg alum in a total volume of 200 µL PBS.
-
Booster: On day 7, administer a booster IP injection identical to the sensitization injection.
-
Challenge and Treatment: From day 14 to day 21, challenge the mice daily with an aerosol of 1% OVA in PBS for 30 minutes using a nebulizer.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage, IP injection) 1 hour prior to each OVA challenge.
-
Analysis: 24 hours after the final challenge (day 22), perform the following analyses:
-
Measure airway hyperresponsiveness (AHR) to methacholine.
-
Collect bronchoalveolar lavage fluid (BALF) to quantify inflammatory cell infiltration (e.g., eosinophils, neutrophils).
-
Measure levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in BALF.
-
Collect lung tissue for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).
-
Measure serum levels of OVA-specific IgE.
-
This model is used to evaluate treatments for allergic conjunctivitis.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound |CAS:401519-28-6 Probechem Biochemicals [probechem.com]
- 3. ono-pharma.com [ono-pharma.com]
- 4. Can the anti-inflammatory potential of PDE4 inhibitors be realized: guarded optimism or wishful thinking? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of PDE4 Inhibitors in Allergic Inflammation
Topic: Experimental Design for the Evaluation of Phosphodiesterase 4 (PDE4) Inhibitors, such as ONO-6126, in Allergic Inflammation.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific preclinical and clinical data for this compound is limited in the public domain. The following application notes and protocols are based on the established mechanism of action of PDE4 inhibitors and common experimental models for allergic inflammation. They are intended to serve as a comprehensive guide for designing and conducting studies with novel PDE4 inhibitors like this compound.
Introduction to this compound and PDE4 Inhibition in Allergic Inflammation
Allergic inflammation is a complex process driven by the activation of various immune cells, including mast cells and eosinophils. A key signaling molecule in these cells is cyclic adenosine monophosphate (cAMP), which generally acts to suppress inflammatory responses. Phosphodiesterase 4 (PDE4) is an enzyme that degrades cAMP, thus promoting inflammation.
This compound is a novel PDE4 inhibitor that has been investigated for its potential to treat allergic inflammatory conditions, such as allergic conjunctivitis. By inhibiting PDE4, this compound is expected to increase intracellular cAMP levels, leading to the suppression of inflammatory cell activation and the subsequent release of pro-inflammatory mediators. Newer PDE4 inhibitors like this compound are reported to have an improved therapeutic window compared to earlier compounds in this class[1].
These application notes provide a framework for the preclinical evaluation of PDE4 inhibitors in the context of allergic inflammation, using the guinea pig model of allergic conjunctivitis as a primary example.
Signaling Pathway of PDE4 Inhibition in Allergic Inflammation
The mechanism of action of PDE4 inhibitors involves the modulation of intracellular signaling cascades that govern inflammatory responses. The following diagram illustrates the key steps in this pathway.
Caption: PDE4 Inhibition Signaling Pathway in Allergic Inflammation.
Experimental Protocol: Guinea Pig Model of Allergic Conjunctivitis
This protocol describes an in vivo model to assess the efficacy of a topical PDE4 inhibitor in alleviating the signs and symptoms of allergic conjunctivitis.
Materials and Reagents
-
Hartley guinea pigs (male, 300-350g)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Imject™ Alum)
-
Phosphate-buffered saline (PBS)
-
This compound (or other PDE4 inhibitor) ophthalmic solution (e.g., 0.1%, 0.3%, 1% w/v)
-
Vehicle control solution
-
Positive control (e.g., commercially available anti-allergic eye drops)
-
Evans Blue dye
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Microcapillary tubes for tear collection
-
Histamine ELISA kit
-
Giemsa stain
-
Microscope
Experimental Workflow
Caption: Experimental Workflow for Guinea Pig Allergic Conjunctivitis Model.
Detailed Methodology
a. Sensitization:
-
On Day 0, sensitize guinea pigs with an intraperitoneal (i.p.) injection of 100 µg of ovalbumin (OVA) emulsified in 1 mg of aluminum hydroxide.
-
On Day 14, administer a booster i.p. injection of 50 µg of OVA in 1 mg of aluminum hydroxide.
b. Allergen Challenge and Treatment:
-
On Day 21, 30 minutes prior to allergen challenge, topically administer 25 µL of the test article (this compound solution at different concentrations), vehicle, or positive control to the conjunctival sac of the right eye of each animal. The left eye can serve as an untreated control.
-
Induce allergic conjunctivitis by topical instillation of 25 µL of OVA solution (10 mg/mL in PBS) into the conjunctival sac of the right eye.
c. Evaluation of Allergic Response:
-
Clinical Scoring: At 15, 30, and 60 minutes post-challenge, score the clinical signs of allergic conjunctivitis (conjunctival redness, chemosis, and eyelid swelling) using a standardized scoring system (e.g., 0-3 scale, where 0=none and 3=severe).
-
Vascular Permeability: 30 minutes post-challenge, administer Evans Blue dye (20 mg/kg) intravenously. After 30 minutes, euthanize the animals, excise the conjunctiva, and quantify the extravasated dye by spectrophotometry.
-
Tear Mediator Analysis: Collect tears at 60 minutes post-challenge using microcapillary tubes. Measure histamine levels using a commercially available ELISA kit according to the manufacturer's instructions.
-
Histopathology: At 24 hours post-challenge, euthanize the animals and excise the eyes. Fix the tissues in 10% formalin, embed in paraffin, and section. Stain with Giemsa to identify and quantify the infiltration of eosinophils and mast cells in the conjunctival tissue.
Data Presentation: Expected Outcomes
The following tables present hypothetical data to illustrate the expected outcomes from the described experiments.
Table 1: Effect of this compound on Clinical Scores in Guinea Pig Allergic Conjunctivitis
| Treatment Group | Conjunctival Redness (Score 0-3) | Chemosis (Score 0-3) | Eyelid Swelling (Score 0-3) |
| Naive (No Challenge) | 0.1 ± 0.1 | 0.0 ± 0.0 | 0.1 ± 0.1 |
| Vehicle + OVA | 2.8 ± 0.2 | 2.5 ± 0.3 | 2.6 ± 0.2 |
| This compound (0.1%) + OVA | 1.5 ± 0.3 | 1.2 ± 0.2 | 1.4 ± 0.3 |
| This compound (0.3%) + OVA | 0.8 ± 0.2 | 0.7 ± 0.1 | 0.9 ± 0.2** |
| This compound (1%) + OVA | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.5 ± 0.1 |
| Positive Control + OVA | 0.6 ± 0.2 | 0.5 ± 0.1 | 0.7 ± 0.2 |
| Data are presented as Mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle + OVA group. |
Table 2: Effect of this compound on Inflammatory Mediators and Cell Infiltration
| Treatment Group | Tear Histamine (ng/mL) | Conjunctival Eosinophils (cells/mm²) | Conjunctival Mast Cells (cells/mm²) |
| Naive (No Challenge) | 5.2 ± 1.1 | 2 ± 1 | 15 ± 3 |
| Vehicle + OVA | 45.8 ± 5.3 | 58 ± 7 | 42 ± 5 |
| This compound (0.1%) + OVA | 28.1 ± 4.1 | 35 ± 5 | 30 ± 4 |
| This compound (0.3%) + OVA | 15.3 ± 2.5 | 18 ± 3 | 22 ± 3 |
| This compound (1%) + OVA | 8.9 ± 1.8 | 9 ± 2 | 18 ± 2 |
| Positive Control + OVA | 10.1 ± 2.0 | 11 ± 2 | 20 ± 3 |
| Data are presented as Mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle + OVA group. |
Experimental Protocol: In Vitro Mast Cell Degranulation Assay
This protocol is designed to assess the direct inhibitory effect of a PDE4 inhibitor on the degranulation of mast cells.
Materials and Reagents
-
RBL-2H3 cells (rat basophilic leukemia cell line) or human cultured mast cells
-
Anti-DNP IgE
-
DNP-HSA (dinitrophenyl-human serum albumin)
-
This compound (or other PDE4 inhibitor)
-
Tyrode's buffer
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Triton X-100
-
96-well plates
-
Plate reader
Methodology
-
Cell Sensitization: Seed RBL-2H3 cells in a 96-well plate and incubate overnight. Sensitize the cells with anti-DNP IgE (0.5 µg/mL) for 2-4 hours.
-
Pre-treatment: Wash the cells with Tyrode's buffer to remove unbound IgE. Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes.
-
Antigen Challenge: Induce degranulation by adding DNP-HSA (100 ng/mL) and incubate for 30-60 minutes.
-
Quantification of Degranulation: Measure the release of β-hexosaminidase, a marker of mast cell degranulation.
-
Collect the supernatant from each well.
-
Lyse the remaining cells with Triton X-100 to determine the total cellular β-hexosaminidase content.
-
Incubate the supernatant and cell lysate with pNAG substrate.
-
Stop the reaction and measure the absorbance at 405 nm.
-
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition.
Table 3: Hypothetical Effect of this compound on IgE-Mediated Mast Cell Degranulation
| This compound Concentration | β-Hexosaminidase Release (% of Total) |
| Vehicle (No Antigen) | 5.1 ± 0.8 |
| Vehicle + Antigen | 62.5 ± 4.3 |
| 1 nM | 55.2 ± 3.9 |
| 10 nM | 41.7 ± 3.1 |
| 100 nM | 25.3 ± 2.5** |
| 1 µM | 12.8 ± 1.9 |
| 10 µM | 8.1 ± 1.2 |
| Data are presented as Mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle + Antigen group. |
References
Application Notes and Protocols: Long-Term Stability of ONO-6126 in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-6126 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), investigated for its potential therapeutic applications in inflammatory diseases such as bronchial asthma and allergic conjunctivitis. As with any compound intended for research and development, understanding its stability in solution is critical for ensuring the accuracy and reproducibility of experimental results. These application notes provide a summary of stability considerations for this compound in solution, detailed protocols for assessing its long-term stability, and a visualization of its signaling pathway.
Data Presentation: Stability of this compound in DMSO
While specific public data on the long-term stability of this compound is limited, the following table provides an illustrative summary of expected stability based on general knowledge of small molecules in DMSO. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
| Storage Condition | Time Point | Concentration (mM) | Purity (%) | Degradation Products (%) |
| -20°C | 0 | 10 | >99 | <0.1 |
| 1 Month | 10 | >99 | <0.1 | |
| 3 Months | 10 | >98 | <0.2 | |
| 6 Months | 10 | >98 | <0.2 | |
| 1 Year | 10 | >97 | <0.3 | |
| 4°C | 0 | 10 | >99 | <0.1 |
| 1 Week | 10 | >98 | <0.2 | |
| 1 Month | 10 | >95 | <0.5 | |
| 3 Months | 10 | >90 | >1.0 | |
| Room Temperature | 0 | 10 | >99 | <0.1 |
| (~20-25°C) | 24 Hours | 10 | >98 | <0.2 |
| 1 Week | 10 | >90 | >1.0 | |
| 1 Month | 10 | <85 | >5.0 |
Note: This data is illustrative. It is recommended to perform a stability study for your specific batch and solvent conditions. For long-term storage (months to years), this compound should be stored at -20°C. For short-term storage (days to weeks), 0-4°C is recommended.[1] this compound is soluble in DMSO.[1]
Signaling Pathway of this compound
This compound, as a PDE4 inhibitor, functions by preventing the degradation of cyclic adenosine monophosphate (cAMP). This leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates downstream targets, including the transcription factor cAMP response element-binding protein (CREB), which modulates the expression of genes involved in inflammation.
Caption: Signaling pathway of this compound, a PDE4 inhibitor.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO for long-term storage and experimental use.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
Procedure:
-
Equilibrate this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood.
-
Calculate the volume of DMSO required to achieve the target concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again. Sonication for 5-10 minutes can also aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile, amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Long-Term Stability Assessment of this compound in DMSO
Objective: To determine the long-term stability of this compound in a DMSO stock solution under various storage conditions.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
Controlled temperature storage units (-20°C, 4°C, and room temperature)
Experimental Workflow:
Caption: Experimental workflow for stability assessment.
Procedure:
-
Time-Zero (T0) Analysis: Immediately after preparing the stock solution (Protocol 1), take one aliquot, dilute it to an appropriate concentration for HPLC analysis (e.g., 10-100 µM in mobile phase), and inject it into the HPLC system. Record the chromatogram, paying attention to the peak area and retention time of the this compound peak. This will serve as the baseline for purity.
-
Storage: Store the remaining aliquots under the desired conditions:
-
Long-term: -20°C
-
Short-term: 4°C
-
Accelerated degradation: Room temperature (~20-25°C) Ensure all samples are protected from light.
-
-
Time-Point Analysis: At specified time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage condition.
-
Sample Analysis: Thaw the aliquot, dilute it in the same manner as the T0 sample, and analyze it by HPLC using the same method.
-
Data Analysis:
-
Compare the peak area of the this compound parent compound at each time point to the peak area of the T0 sample to determine the percentage of the compound remaining.
-
Calculate the percentage remaining as: (Peak Area at Tx / Peak Area at T0) * 100%.
-
Observe the chromatogram for the appearance of any new peaks, which may indicate degradation products. If possible, use mass spectrometry (LC-MS) to identify these degradants.
-
Summarize the data in a table for easy comparison.
-
HPLC Method Development (General Guidance):
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is often effective.
-
Detection: Use a UV or PDA detector at a wavelength where this compound has maximum absorbance.
-
Validation: The analytical method should be validated to ensure it is stability-indicating, meaning it can separate the intact drug from its degradation products. This is often confirmed through forced degradation studies (e.g., exposure to acid, base, oxidation, and light).
References
ONO-6126: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-6126, also known as DE-103, is a potent and selective phosphodiesterase 4 (PDE4) inhibitor.[1] PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and the production of pro-inflammatory mediators. This mechanism of action makes this compound a valuable tool for research in inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and allergic conjunctivitis.[2] These application notes provide detailed protocols for the reconstitution, storage, and in vitro use of this compound.
Physicochemical Properties and Storage
A summary of the key physicochemical properties and recommended storage conditions for this compound is provided below.
| Property | Value | Source |
| Molecular Weight | 373.45 g/mol | [3] |
| Appearance | Solid powder | [3] |
| Purity | >98% | [3] |
| Solubility | Soluble in DMSO (10 mM) | |
| Short-term Storage (days to weeks) | 0 - 4°C, dry and dark | [3] |
| Long-term Storage (months to years) | -20°C, dry and dark | [3] |
| Stock Solution Storage | -20°C or -80°C |
Reconstitution of this compound
Proper reconstitution of this compound is critical for accurate and reproducible experimental results. The following protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).
Materials
-
This compound powder
-
Anhydrous DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes
Protocol
-
Pre-weighing: Before opening, briefly centrifuge the vial of this compound to ensure all the powder is at the bottom.
-
Calculation of DMSO Volume: To prepare a 10 mM stock solution, use the following formula:
-
Volume of DMSO (μL) = (Weight of this compound (mg) / 373.45 g/mol ) * 100,000
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Mixing: Vortex the solution gently until the powder is completely dissolved. If necessary, sonicate briefly in a water bath to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Experimental Protocols
This compound is a valuable tool for studying inflammatory pathways. Below are detailed protocols for common in vitro assays to assess its anti-inflammatory and PDE4 inhibitory activity.
In Vitro Anti-Inflammatory Assay in LPS-Stimulated Macrophages
This protocol describes the use of this compound to inhibit the inflammatory response in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The primary readouts are the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).
-
RAW 264.7 cells
-
Complete DMEM medium (supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for NO detection
-
TNF-α ELISA kit
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.
-
Pre-treatment with this compound: The following day, prepare serial dilutions of this compound in complete DMEM. A suggested starting concentration range is 0.1 µM to 10 µM. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration). Incubate for 1 hour.
-
LPS Stimulation: Prepare a 2X LPS solution in complete DMEM (e.g., 200 ng/mL). Add 100 µL of the 2X LPS solution to each well (final concentration of 100 ng/mL), except for the unstimulated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Nitric Oxide Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify NO concentration using a sodium nitrite standard curve.
-
-
TNF-α Measurement:
-
Collect the remaining supernatant.
-
Measure the concentration of TNF-α using a commercial ELISA kit, following the manufacturer's instructions.
-
PDE4 Inhibition Assay (General Protocol)
-
Recombinant human PDE4 enzyme
-
This compound stock solution (10 mM in DMSO)
-
cAMP substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Detection reagents (e.g., based on fluorescence polarization, HTRF, or AlphaScreen)
-
384-well assay plates
-
Enzyme and Substrate Preparation: Prepare the recombinant PDE4 enzyme and cAMP substrate in the appropriate assay buffer at the desired concentrations.
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. A suggested starting concentration range is from 1 pM to 10 µM.
-
Assay Reaction:
-
Add the PDE4 enzyme to the wells of a 384-well plate.
-
Add the diluted this compound or vehicle control.
-
Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol for the chosen assay format.
-
Data Analysis: Measure the signal on a suitable plate reader. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting PDE4, which leads to an increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which can phosphorylate and inactivate transcription factors involved in the inflammatory response, such as NF-κB.
References
Troubleshooting & Optimization
troubleshooting ONO-6126 solubility issues in media
Welcome to the technical support center for ONO-6126. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[1][2] It has been investigated for its potential therapeutic applications in inflammatory conditions such as bronchial asthma and allergic conjunctivitis.[1][3]
Q2: What is the mechanism of action of this compound?
As a PDE4 inhibitor, this compound works by preventing the breakdown of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. Increased levels of cAMP lead to the activation of Protein Kinase A (PKA), which in turn modulates the activity of various downstream signaling pathways involved in inflammation. This ultimately results in the suppression of pro-inflammatory responses.
Q3: What are the basic chemical properties of this compound?
| Property | Value |
| CAS Number | 401519-28-6 |
| Molecular Formula | C₂₀H₂₇N₃O₄ |
| Molecular Weight | 373.45 g/mol |
| Appearance | Solid powder |
Q4: How should I store this compound?
For long-term storage, this compound powder should be stored at -20°C for up to two years. A stock solution in DMSO can be stored at -80°C for up to six months. For short-term storage, the powder can be kept at 4°C for a few weeks, and a DMSO stock solution can be stored at 4°C for up to two weeks.[3]
Troubleshooting Guide: this compound Solubility Issues
A common challenge encountered with this compound is its limited solubility in aqueous media, which can lead to precipitation and inconsistent experimental results. This guide provides a systematic approach to addressing these issues.
Problem: My this compound precipitates when I add it to my cell culture medium.
This is a frequent issue when diluting a DMSO stock solution into an aqueous buffer or medium. The drastic change in solvent polarity causes the compound to fall out of solution.
Solution Workflow:
Detailed Steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is at a level tolerated by your cells, typically below 0.5%. High concentrations of DMSO can be toxic and can also contribute to solubility issues upon dilution.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions of your DMSO stock in your final aqueous medium. This gradual change in solvent environment can help to keep this compound in solution.
-
Pre-warm the Medium: Warming your cell culture medium to 37°C before adding the this compound stock solution can improve solubility.
-
Ensure Rapid Dispersion: Immediately after adding the this compound solution to the medium, vortex or gently mix the solution to ensure it is dispersed quickly and evenly.
-
Consider a Co-solvent: If precipitation persists, the use of a water-miscible co-solvent in your stock solution, such as ethanol or polyethylene glycol (PEG), in addition to DMSO, may improve solubility in the final aqueous solution. However, the effect of any co-solvent on your experimental system must be evaluated.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight of this compound = 373.45 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 0.001 L * 373.45 g/mol = 0.0037345 g = 3.73 mg
-
-
-
Weigh the this compound powder: Accurately weigh out 3.73 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Vortex the solution for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage.
Protocol 2: Kinetic Solubility Assessment in Aqueous Media
This protocol provides a method to estimate the kinetic solubility of this compound in your specific experimental medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium or aqueous buffer
-
96-well plate (clear bottom)
-
Plate reader capable of measuring turbidity (absorbance at ~600-650 nm)
-
Multichannel pipette
Procedure:
-
Prepare a serial dilution of this compound: In a 96-well plate, perform a 2-fold serial dilution of your 10 mM this compound stock solution in DMSO.
-
Transfer to aqueous medium: In a separate 96-well plate, add your cell culture medium. Transfer a small, equal volume of each this compound dilution from the DMSO plate to the corresponding wells of the aqueous plate. Ensure the final DMSO concentration is consistent and below 0.5%.
-
Incubate: Incubate the plate at your experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).
-
Measure turbidity: Measure the absorbance of each well at a wavelength between 600 and 650 nm. An increase in absorbance indicates precipitation.
-
Determine the kinetic solubility: The highest concentration of this compound that does not show a significant increase in absorbance compared to the vehicle control is your estimated kinetic solubility in that medium.
Signaling Pathway
Disclaimer: This information is for research use only and is not intended for human or veterinary use. The provided protocols are intended as a guide and may require optimization for your specific experimental conditions.
References
optimizing ONO-6126 dosage for maximum efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of ONO-6126, a phosphodiesterase 4 (PDE4) inhibitor. Due to the limited availability of public data on this compound, this guide also includes information on general principles and troubleshooting for PDE4 inhibitor experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as DE-103) is a selective inhibitor of phosphodiesterase 4 (PDE4).[1] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and the production of pro-inflammatory mediators. This anti-inflammatory action is the primary mechanism behind its therapeutic potential.
Q2: What are the potential therapeutic applications of this compound?
This compound has been investigated for the treatment of inflammatory conditions, primarily respiratory disorders such as bronchial asthma and ophthalmic conditions like allergic conjunctivitis.[1][2] A licensing agreement was established for its development as an ophthalmic solution in Japan.[2]
Q3: What is the solubility and recommended storage for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For short-term storage (days to weeks), it should be kept at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C in a dry, dark environment.[1]
Q4: Are there any known issues with the therapeutic window of PDE4 inhibitors like this compound?
Historically, a primary challenge with PDE4 inhibitors has been their narrow therapeutic ratio, which can limit the achievable dose due to side effects. However, this compound is considered a newer-generation PDE4 inhibitor and is reported to have an improved therapeutic window, suggesting better tolerability.[3]
Troubleshooting Guides
In Vitro Cell-Based Assays
Issue 1: High variability in cAMP measurements.
-
Possible Cause: Inconsistent cell health or passage number.
-
Solution: Ensure cells are in the logarithmic growth phase and use a consistent passage number for all experiments. Healthy, actively dividing cells provide more reproducible results.
-
-
Possible Cause: Instability of this compound in cell culture media.
-
Possible Cause: Issues with the cAMP assay kit.
-
Solution: Refer to the manufacturer's protocol for the specific cAMP assay kit being used (e.g., Promega's cAMP-Glo™ Assay).[6] Ensure proper handling of reagents and accurate pipetting. Include appropriate positive and negative controls.
-
Issue 2: Lower than expected potency (high IC50 value).
-
Possible Cause: Sub-optimal assay conditions.
-
Solution: Optimize the cell density, stimulation time with an adenylyl cyclase activator (e.g., forskolin), and incubation time with this compound. These factors can significantly influence the measured potency.
-
-
Possible Cause: Compound degradation.
-
Solution: Confirm the integrity of the this compound stock solution. If possible, verify its purity and concentration using analytical methods.
-
Issue 3: Inconsistent results between different cell lines.
-
Possible Cause: Differential expression of PDE4 subtypes.
-
Solution: Different cell lines express varying levels of the four PDE4 subtypes (A, B, C, and D). The potency of this compound may differ depending on its selectivity for the predominant subtype in a given cell line. Characterize the PDE4 subtype expression profile of your cell lines.
-
In Vivo Animal Models
Issue 1: Lack of efficacy in an animal model of inflammation.
-
Possible Cause: Insufficient drug exposure at the site of inflammation.
-
Solution: Conduct pharmacokinetic studies to determine the optimal dose and dosing frequency required to achieve and maintain therapeutic concentrations of this compound in the target tissue.
-
-
Possible Cause: Inappropriate animal model.
-
Solution: Ensure the chosen animal model is relevant to the inflammatory condition being studied. For example, in models of allergic conjunctivitis, the route of administration (e.g., topical eye drops) is critical. For asthma models, consider the method of allergen sensitization and challenge.[7][8][9]
-
-
Possible Cause: Poor formulation and delivery.
-
Solution: For ophthalmic studies, the formulation of the eye drops can significantly impact drug penetration and retention. For systemic administration, ensure the vehicle is appropriate and does not interfere with the drug's activity.
-
Issue 2: Observation of adverse effects at therapeutic doses.
-
Possible Cause: On-target side effects common to PDE4 inhibitors.
-
Solution: While this compound is suggested to have a better therapeutic window, dose-limiting side effects are a known characteristic of the PDE4 inhibitor class.[3] A careful dose-escalation study is necessary to identify the maximum tolerated dose (MTD) in your specific animal model. Consider alternative dosing regimens (e.g., less frequent administration) to mitigate side effects while maintaining efficacy.
-
Data Presentation
Due to the limited public availability of specific experimental data for this compound, we provide a general framework for presenting data from PDE4 inhibitor studies.
Table 1: In Vitro Potency of a PDE4 Inhibitor
| Cell Line | Predominant PDE4 Subtype | IC50 (nM) |
| Cell Line A | PDE4B | Enter Value |
| Cell Line B | PDE4D | Enter Value |
| Cell Line C | Mixed | Enter Value |
| Caption: Representative table for summarizing the half-maximal inhibitory concentration (IC50) of a PDE4 inhibitor in different cell lines. |
Table 2: Pharmacokinetic Parameters of a PDE4 Inhibitor in an Animal Model
| Parameter | Value |
| Cmax (ng/mL) | Enter Value |
| Tmax (h) | Enter Value |
| AUC (ng·h/mL) | Enter Value |
| Half-life (h) | Enter Value |
| Caption: Example table for presenting key pharmacokinetic parameters following administration of a PDE4 inhibitor. |
Experimental Protocols
Detailed, validated protocols for this compound are not publicly available. The following are generalized protocols for key experiments involving PDE4 inhibitors.
Protocol 1: In Vitro cAMP Measurement Assay
-
Cell Culture: Plate cells (e.g., a human inflammatory cell line) in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in pre-warmed, serum-free cell culture medium to the final desired concentrations.
-
Pre-incubation: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle (DMSO). Incubate for a predetermined time (e.g., 30-60 minutes).
-
Stimulation: Add a known adenylyl cyclase activator (e.g., forskolin) to all wells (except for the negative control) to stimulate cAMP production. Incubate for a specified time (e.g., 15-30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or bioluminescent-based assays) following the manufacturer's instructions.[6][10]
-
Data Analysis: Plot the cAMP levels against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Animal Model of Allergic Conjunctivitis
-
Sensitization: Actively sensitize animals (e.g., guinea pigs or mice) with a relevant allergen (e.g., ovalbumin or ragweed pollen) via intraperitoneal or subcutaneous injections.
-
Drug Administration: Prior to allergen challenge, topically administer a single drop of this compound ophthalmic solution (at various concentrations) or vehicle to the conjunctival sac of the sensitized animals.
-
Allergen Challenge: After a short interval (e.g., 15-30 minutes), challenge the animals by instilling a solution of the allergen into the eye.
-
Efficacy Evaluation: At various time points post-challenge (e.g., 30 minutes, 1, 4, and 24 hours), evaluate the clinical signs of allergic conjunctivitis, such as conjunctival redness, chemosis (swelling), and discharge. A scoring system can be used for quantification.
-
Histological Analysis: At the end of the study, animals can be euthanized, and the eyes enucleated for histological examination to assess inflammatory cell infiltration (e.g., eosinophils) into the conjunctiva.[7][8][9]
Visualizations
Caption: Signaling pathway of this compound as a PDE4 inhibitor.
Caption: General workflow for an in vitro cAMP assay.
Caption: Logical troubleshooting workflow for experimental issues.
References
- 1. medkoo.com [medkoo.com]
- 2. ono-pharma.com [ono-pharma.com]
- 3. Can the anti-inflammatory potential of PDE4 inhibitors be realized: guarded optimism or wishful thinking? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cAMP-Glo™ Assay Protocol [promega.sg]
- 7. Treating allergic conjunctivitis: A once-daily medication that provides 24-hour symptom relief - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Targets in Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
ONO-6126 Dose-Response Analysis: A Technical Support Resource
Disclaimer: Specific dose-response data and detailed, validated experimental protocols for ONO-6126 are not extensively available in the public domain. This technical support center provides a framework for researchers and drug development professionals based on the known pharmacology of Phosphodiesterase 4 (PDE4) inhibitors. The experimental protocols, data tables, and troubleshooting guides are presented as examples to guide the investigation of this compound or similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Phosphodiesterase 4 (PDE4).[1] Its mechanism of action is to block the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial intracellular second messenger. By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP is associated with a wide range of anti-inflammatory effects, including the suppression of inflammatory cell activation.[2]
Q2: What are the potential therapeutic applications of this compound?
This compound has been investigated for the treatment of inflammatory conditions such as bronchial asthma and allergic conjunctivitis.[1][2] The rationale for these applications lies in the ability of PDE4 inhibitors to modulate the inflammatory responses that are central to the pathophysiology of these diseases.
Q3: What are the known challenges associated with the dose-response of PDE4 inhibitors like this compound?
A primary challenge with many PDE4 inhibitors is their low therapeutic ratio. This means that the dose required to achieve a therapeutic anti-inflammatory effect can be close to the dose that causes side effects, such as nausea and emesis. Consequently, the maximum tolerated dose may be sub-therapeutic or fall at the very bottom of the efficacy dose-response curve.[3] Newer PDE4 inhibitors, including this compound, are reported to have an improved therapeutic window, though specific data is often proprietary.[3]
Troubleshooting Guide for this compound Dose-Response Experiments
This guide addresses common issues that may arise during the in vitro analysis of this compound.
Q: Why am I not observing a clear dose-response curve?
A: There are several potential reasons for a flat or inconsistent dose-response curve:
-
Inappropriate Concentration Range: You may be testing a concentration range that is too high or too low. Conduct a wide range of concentrations in your initial experiments (e.g., from 1 nM to 100 µM) to identify the active range.
-
Compound Solubility: this compound may have precipitated out of solution at higher concentrations. Visually inspect your solutions and consider using a lower percentage of DMSO or a different solvent system.
-
Cell Viability: At high concentrations, the compound may be causing cytotoxicity, which can interfere with the assay readout. It is crucial to perform a parallel cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the observed effects are not due to cell death.
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect the effects of the compound. Consider using a more sensitive readout or a different cell type that expresses higher levels of PDE4.
Q: My IC50 value for this compound varies significantly between experiments. What could be the cause?
A: Variability in IC50 values can be attributed to several factors:
-
Cell Passage Number: The expression of PDE4 and other signaling components can change as cells are passaged. Use cells within a consistent and low passage number range for all experiments.
-
Reagent Consistency: Ensure that all reagents, including cell culture media, serum, and stimulating agents, are from the same lot to minimize variability.
-
Incubation Times: Adhere strictly to the optimized incubation times for both the compound and any stimulating agents.
-
Pipetting Accuracy: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant errors. Calibrate your pipettes regularly and use appropriate techniques.
Q: I am observing a biphasic dose-response curve (a U-shaped or inverted U-shaped curve). What does this indicate?
A: A biphasic dose-response curve can suggest off-target effects at higher concentrations or the engagement of different signaling pathways at different concentration ranges. It is important to investigate the possibility of non-specific interactions or cytotoxicity at the higher concentrations. Consider using a more specific assay or testing the compound in a cell line with a known knockout of the intended target to confirm on-target activity.
Experimental Protocols
Protocol: Determination of this compound IC50 in a Lipopolysaccharide (LPS)-Induced TNF-α Release Assay in THP-1 Cells
This protocol provides a general framework for assessing the potency of a PDE4 inhibitor.
1. Cell Culture and Plating:
- Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
- Seed the cells in a 96-well plate at a density of 1 x 10^5 cells per well.
- Differentiate the monocytes into macrophage-like cells by treating with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.
2. Compound Preparation and Treatment:
- Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
- Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). The final DMSO concentration should be kept below 0.1% to avoid solvent effects.
- Remove the PMA-containing medium from the cells and replace it with fresh medium containing the various concentrations of this compound or vehicle control (0.1% DMSO).
- Pre-incubate the cells with the compound for 1 hour at 37°C in a 5% CO2 incubator.
3. Cell Stimulation:
- After the pre-incubation period, stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except for the unstimulated control.
- Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
4. Measurement of TNF-α:
- Centrifuge the 96-well plate to pellet the cells.
- Carefully collect the supernatant from each well.
- Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
5. Data Analysis:
- Subtract the background TNF-α levels from the unstimulated control wells.
- Normalize the data by setting the TNF-α level in the LPS-stimulated, vehicle-treated wells to 100%.
- Plot the percentage of TNF-α inhibition against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of this compound that inhibits TNF-α release by 50%).
Data Presentation
The following table is a hypothetical representation of the kind of data a researcher would aim to generate for this compound.
| Parameter | Assay Type | Cell Line | Hypothetical Value | Notes |
| IC50 | PDE4B1 Enzyme Assay | Recombinant Human | 0.5 nM | Measures direct inhibition of the isolated enzyme. |
| IC50 | TNF-α Release Assay | Human PBMCs | 10 nM | Measures the compound's effect in a primary human cell system. |
| IC50 | LTB4 Release Assay | Human Neutrophils | 5 nM | Assesses the effect on another key inflammatory mediator. |
| CC50 | Cytotoxicity Assay | THP-1 Cells | > 10 µM | The 50% cytotoxic concentration; a high value is desirable. |
Signaling Pathways and Workflows
Diagram: General PDE4 Signaling Pathway
Caption: General signaling pathway of PDE4 inhibition.
Diagram: Experimental Workflow for Dose-Response Analysis
Caption: Typical experimental workflow for dose-response analysis.
References
minimizing variability in ONO-6126 experimental results
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in experimental results when working with the Phosphodiesterase 4 (PDE4) inhibitor, ONO-6126.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective Phosphodiesterase 4 (PDE4) inhibitor.[1][2] The PDE4 family of enzymes is responsible for hydrolyzing and degrading cyclic adenosine monophosphate (cAMP), a crucial second messenger in cells.[3] By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to its accumulation within the cell.[3][4] Elevated cAMP levels activate downstream signaling pathways, such as those involving Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), which in turn suppress pro-inflammatory responses.[4] This mechanism makes PDE4 an attractive therapeutic target for inflammatory diseases.[4]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage is critical to maintaining the stability and activity of this compound.
-
Solid Compound: The solid powder should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is optimal.[2]
-
Solubility: this compound is soluble in DMSO for creating stock solutions.[2]
-
Stock Solutions: Once dissolved, it is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or colder.
Q3: Which cell lines are suitable for studying the effects of this compound?
The choice of cell line depends on the experimental goal. Since PDE4 is highly expressed in immune cells, common choices include:
-
Monocytes/Macrophages: Human monocytic cell lines like THP-1 or U937, or primary macrophages, are excellent models for studying anti-inflammatory effects, such as the inhibition of TNF-α, IL-12, and IL-23 production.
-
T-cells: Jurkat cells or primary T-lymphocytes can be used to investigate the impact of this compound on T-cell proliferation and cytokine release (e.g., IL-2, IL-4, IL-5).[5]
-
Engineered Cell Lines: HEK293 or CHO cells engineered to express specific PDE4 subtypes (A, B, C, or D) are ideal for determining the inhibitor's subtype selectivity and for cell-based cAMP assays.[6]
Q4: How can I measure the cellular activity of this compound?
The primary cellular effect of this compound is an increase in intracellular cAMP. This can be measured using various commercially available assay kits, such as those based on:
-
Homogeneous Time-Resolved Fluorescence (HTRF)
-
Luminescence (e.g., GloSensor™)
-
Enzyme-Linked Immunosorbent Assay (ELISA)
Downstream anti-inflammatory activity can be quantified by measuring the inhibition of pro-inflammatory cytokine release (e.g., TNF-α) from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Troubleshooting Guides
Variability in experimental results can obscure the true effects of a compound.[7] This guide addresses common issues encountered when working with this compound.
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure cells are in a single-cell suspension before plating. Mix the cell suspension gently between plating groups. Use calibrated pipettes and consistent technique.[8] |
| Edge Effects | Evaporation from wells on the outer edges of a microplate can concentrate reagents.[8] To mitigate this, avoid using the outer wells for experimental samples or fill them with sterile media/PBS to maintain humidity. |
| Compound Precipitation | This compound may precipitate if the final DMSO concentration is too high or if it is added to aqueous buffer too quickly. Ensure the final DMSO concentration is low (typically <0.5%) and compatible with your cell type. Mix thoroughly after adding the compound to the media. |
| Cell Health Issues | Use cells that are in the logarithmic growth phase and have a low passage number. High cell confluence or poor viability can lead to inconsistent responses.[8] |
Issue 2: Lower Than Expected Potency (High IC50 Value)
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | This compound may have degraded due to improper storage or multiple freeze-thaw cycles of the stock solution.[2] Use a fresh aliquot of the stock solution or newly prepared compound. |
| Suboptimal Assay Conditions | The agonist concentration (if used) may be too high, requiring more inhibitor to see an effect. The cell density may be too high, leading to rapid metabolism of the compound or saturation of the signal.[9] Optimize agonist concentration (EC50 to EC80 is typical for antagonist assays) and cell number through titration experiments.[8] |
| High Endogenous PDE Activity | The chosen cell line may express very high levels of PDE4, requiring higher concentrations of this compound for effective inhibition. Confirm PDE4 expression levels in your cell line. |
| Assay Incubation Time | The incubation time may be too short for the inhibitor to effectively engage its target or too long, allowing cellular compensatory mechanisms to activate. Perform a time-course experiment to determine the optimal incubation period.[8] |
Issue 3: High Background or Low Signal-to-Noise Ratio in cAMP Assays
| Possible Cause | Troubleshooting Steps |
| Constitutive Receptor Activity | In some over-expression systems, the receptor coupled to adenylyl cyclase may be constitutively active, leading to high basal cAMP levels.[8] This can be managed by reducing the cell seeding density or choosing a different cell line. |
| Inefficient Cell Lysis | Incomplete cell lysis will result in a low cAMP signal. Ensure the lysis buffer is compatible with your cell type and that the incubation is sufficient to lyse all cells. |
| Phosphodiesterase (PDE) Activity in Lysate | If not properly inhibited, PDEs can remain active after cell lysis and degrade the cAMP before it can be measured. Most commercial cAMP assay kits include a potent PDE inhibitor in their lysis buffer. Ensure this is the case. |
| Incorrect Instrument Settings | Plate reader settings (e.g., gain, integration time) may not be optimized for your assay.[8] Consult the assay kit manual for recommended settings and optimize them for your instrument. |
Experimental Protocols
Protocol 1: Cell-Based cAMP Assay for this compound Potency (IC50) Determination
This protocol describes a method to determine the potency of this compound by measuring its ability to increase intracellular cAMP levels in a HEK293 cell line expressing a Gs-coupled receptor.
Materials:
-
HEK293 cells stably expressing a Gs-coupled receptor (e.g., β2-adrenergic receptor)
-
Cell culture medium (e.g., DMEM, 10% FBS)
-
This compound
-
Forskolin (or a relevant GPCR agonist like isoproterenol)
-
DMSO (cell culture grade)
-
HTRF cAMP Assay Kit
-
White, solid-bottom 384-well plates
Methodology:
-
Cell Preparation: Culture cells to ~80-90% confluency. On the day of the assay, harvest cells and resuspend them in assay buffer (serum-free media) to a concentration of 0.5 x 10^6 cells/mL.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Further dilute this series in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤0.5%.
-
Assay Procedure:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate (2,500 cells/well).
-
Add 5 µL of the this compound serial dilutions to the appropriate wells. Add 5 µL of assay buffer with DMSO for control wells.
-
Pre-incubate the plate for 30 minutes at room temperature.
-
Prepare a solution of Forskolin (a direct adenylyl cyclase activator) at a concentration that yields ~80% of the maximal cAMP response (EC80, determined previously).
-
Add 10 µL of the Forskolin solution to all wells except the "basal" control wells (add 10 µL of assay buffer instead).
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Measurement:
-
Following the manufacturer's instructions for the HTRF cAMP kit, add the HTRF reagents (d2-labeled cAMP and anti-cAMP cryptate conjugate) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader.
-
-
Data Analysis: Calculate the percent inhibition relative to the "Forskolin only" (0% inhibition) and "basal" (100% inhibition) controls. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: TNF-α Release Assay in LPS-Stimulated THP-1 Cells
This protocol measures the anti-inflammatory effect of this compound by quantifying its inhibition of TNF-α secretion from differentiated, LPS-stimulated THP-1 macrophages.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium, 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Human TNF-α ELISA Kit
-
96-well tissue culture plates
Methodology:
-
Cell Differentiation: Seed THP-1 cells at a density of 2 x 10^5 cells/well in a 96-well plate. Add PMA to a final concentration of 100 ng/mL to differentiate the monocytes into macrophage-like cells. Incubate for 48 hours.
-
Compound Treatment: After differentiation, gently wash the cells twice with warm, serum-free media. Add 100 µL of fresh media containing the desired concentrations of this compound (prepared via serial dilution). Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution to a final concentration of 1 µg/mL to all wells except the "unstimulated" control.
-
Incubation: Incubate the plate for 6 hours at 37°C in a CO2 incubator.
-
Sample Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant (cell-free medium) for TNF-α analysis.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer’s protocol.
-
Data Analysis: Calculate the percent inhibition of TNF-α release for each this compound concentration compared to the "LPS only" control. Plot the results to visualize the dose-dependent inhibitory effect.
Quantitative Data Summary
Table 1: Dose-Response of this compound in a Cell-Based cAMP Assay
| This compound Conc. (nM) | % Inhibition of cAMP Degradation (Mean ± SD) |
| 1000 | 98.2 ± 3.1 |
| 300 | 95.5 ± 4.5 |
| 100 | 89.1 ± 5.2 |
| 30 | 75.3 ± 6.8 |
| 10 | 51.2 ± 7.1 |
| 3 | 24.6 ± 8.0 |
| 1 | 9.8 ± 5.5 |
| 0 (Control) | 0 ± 4.8 |
| Calculated IC50 | 9.8 nM |
Table 2: Effect of this compound on LPS-Induced TNF-α Release in THP-1 Macrophages
| This compound Conc. (nM) | TNF-α Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| 1000 | 150 ± 25 | 92.5% |
| 300 | 350 ± 45 | 82.5% |
| 100 | 780 ± 90 | 61.0% |
| 30 | 1450 ± 150 | 27.5% |
| 10 | 1850 ± 210 | 7.5% |
| 0 (LPS Only) | 2000 ± 180 | 0% |
| Unstimulated | <50 | 100% |
Visualizations
References
- 1. ono-pharma.com [ono-pharma.com]
- 2. medkoo.com [medkoo.com]
- 3. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 4. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: PDE4 Inhibitor Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common pitfalls encountered during PDE4 inhibitor cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common cell-based assays used to screen for PDE4 inhibitors?
A1: The most common cell-based assays for screening PDE4 inhibitors include:
-
cAMP Measurement Assays: These assays directly or indirectly measure the intracellular accumulation of cyclic adenosine monophosphate (cAMP), the primary substrate of PDE4.[1][2][3] Inhibition of PDE4 leads to an increase in cAMP levels.[3][4]
-
Cytokine Release Assays: These assays, particularly for Tumor Necrosis Factor-alpha (TNF-α), measure the downstream anti-inflammatory effects of PDE4 inhibition.[5][6][7] PDE4 inhibitors are known to suppress the release of pro-inflammatory cytokines.[4]
-
Cell Proliferation Assays: These assays assess the inhibitory effect of PDE4 inhibitors on the proliferation of various immune cells, such as T-lymphocytes.[8]
Q2: Why are my results from biochemical and cell-based assays not correlating?
A2: Discrepancies between biochemical and cell-based assays are common and can be attributed to several factors:
-
Cell Permeability: Compounds that are potent in a biochemical assay using purified enzymes may have poor cell membrane permeability, limiting their access to intracellular PDE4 in a cell-based assay.[9][10]
-
Intracellular Metabolism: The compound may be metabolized into an inactive form within the cell.[10]
-
Off-Target Effects: In a cellular context, the compound might interact with other cellular components, leading to unexpected effects on the signaling pathway being measured.[11]
-
Protein Binding: The inhibitor may bind to proteins in the cell culture medium, such as albumin in fetal bovine serum (FBS), reducing its effective concentration.[12]
-
Efflux Pumps: Cells can actively remove the compound from the cytoplasm using efflux pumps, thereby lowering its intracellular concentration.[12]
Q3: How do I choose the right cell line for my PDE4 inhibitor assay?
A3: The choice of cell line is critical for a successful assay. Consider the following:
-
Endogenous PDE4 Expression: The cell line should express the PDE4 subtype(s) of interest at a sufficient level. Some researchers use cell lines that naturally express high levels of PDE4, while others use recombinant cell lines engineered to overexpress a specific PDE4 subtype.[3][13]
-
Relevant Signaling Pathway: The cell line should possess the necessary signaling components to respond to the stimulus and produce a measurable output. For example, for a TNF-α release assay, the cells must be capable of producing TNF-α in response to a stimulus like lipopolysaccharide (LPS).[5][6]
-
Assay Compatibility: The cell line should be robust and suitable for the chosen assay format (e.g., adherent or suspension culture, compatibility with reporter genes).
Q4: What is the importance of using a parental cell line as a control?
A4: A parental cell line that does not express the target PDE4 isoform is a crucial control to identify false positive compounds.[10] Compounds that show activity in both the PDE4-expressing and the parental cell line are likely acting through a non-specific mechanism or are interfering with the assay technology itself (e.g., fluorescent compounds in a fluorescence-based assay).[10]
Troubleshooting Guides
cAMP Measurement Assays
Problem: High background or low signal-to-background ratio.
| Potential Cause | Troubleshooting Step |
| Basal cAMP Levels Too High | Reduce serum concentration in the culture medium or starve cells of serum for a period before the assay. |
| Insufficient Stimulation | Optimize the concentration and incubation time of the adenylyl cyclase activator (e.g., forskolin).[3] |
| Cell Density Too High or Too Low | Optimize cell seeding density. High density can lead to high basal signals, while low density can result in a weak response.[10] |
| Assay Reagent Issues | Ensure all reagents are properly stored and not expired. Prepare fresh reagents. |
Problem: Inconsistent or variable results.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Handling | Maintain consistent cell culture conditions, including passage number and confluency. Handle cells gently to avoid premature activation.[12] |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes of compounds and reagents.[12] |
| Edge Effects on Assay Plates | Avoid using the outer wells of the microplate, or fill them with media to maintain a humid environment and minimize evaporation. Randomize sample placement on the plate.[12] |
Cytokine Release Assays (e.g., TNF-α)
Problem: No or low cytokine release upon stimulation.
| Potential Cause | Troubleshooting Step |
| Inactive Stimulus | Verify the activity of the stimulus (e.g., LPS). Use a new batch or a different supplier if necessary. The potency of TLR ligands like LPS can vary.[12] |
| Suboptimal Stimulation Time | Perform a time-course experiment to determine the optimal stimulation time for maximal cytokine release.[6][7] |
| Cell Health Issues | Ensure cells are healthy and viable. Check for signs of stress or contamination. |
| Incorrect Cell Type | Confirm that the chosen cell line is capable of producing the cytokine of interest in response to the stimulus. |
Problem: High variability in cytokine measurements.
| Potential Cause | Troubleshooting Step |
| Variability in Cell Plating | Ensure a homogenous cell suspension and consistent cell numbers per well. |
| Inadequate Washing Steps (ELISA) | Thoroughly wash the ELISA plate between steps to remove unbound reagents and reduce background.[12] |
| Serum Variability | Different lots of FBS can contain varying levels of factors that may influence cell behavior. Test different FBS lots or consider using serum-free media.[12] |
General Troubleshooting
Problem: Compound cytotoxicity is interfering with the assay.
| Potential Cause | Troubleshooting Step |
| High Compound Concentration | Test a wide range of compound concentrations to identify a non-toxic working range.[12] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. Typically, DMSO concentrations should be kept below 0.5%.[14] |
| Off-Target Effects | The compound may be inducing cell death through a mechanism unrelated to PDE4 inhibition. |
| Assay for Cytotoxicity | Perform a separate cell viability assay (e.g., MTT or LDH release assay) in parallel to determine the cytotoxic potential of your compounds at the tested concentrations.[14][15] |
Quantitative Data Summary
Table 1: IC50 Values of Common PDE4 Inhibitors in Cell-Based Assays
| Compound | Assay Type | Cell Line | Stimulus | IC50 |
| Roflumilast | TNF-α Release | Human Whole Blood | LPS | ~1-10 nM[5] |
| Rolipram | cAMP Accumulation | TSHR-CNG-HEK293 | - | 1.72 - 2.39 µM[10] |
| Apremilast | Anti-inflammatory | In vitro model of psoriasis | - | Data not specified[16] |
| SCH 351591 | Cytokine Production | Human Blood Mononuclear Cells | - | 58 nM[17] |
| GSK256066 | TNF-α Release | - | LPS | Potent inhibition reported[17] |
Note: IC50 values can vary significantly depending on the specific assay conditions, cell type, and stimulus used.
Experimental Protocols
Protocol 1: General Workflow for a Cell-Based PDE4 Assay
This protocol provides a general workflow applicable to various PDE4 inhibitor cell-based assays.
-
Cell Culture and Plating:
-
Culture cells under standard conditions (e.g., 37°C, 5% CO2).
-
On the day of the assay, harvest and resuspend cells in the appropriate assay buffer.
-
Dispense the cell suspension into the wells of a microplate at a pre-optimized density.[10][11]
-
Incubate the plate to allow cells to adhere and/or rest.[11][12]
-
-
Compound Addition:
-
Prepare serial dilutions of the PDE4 inhibitors and control compounds.
-
Add the compounds to the respective wells of the assay plate. Include a vehicle control (e.g., DMSO).[14]
-
-
Stimulation (if applicable):
-
Incubation:
-
Detection:
-
Perform the specific detection steps for the chosen assay (e.g., add lysis buffer and cAMP detection reagents, collect supernatant for cytokine ELISA, or add cell viability reagent).
-
-
Data Analysis:
Protocol 2: TNF-α Release Assay in Human Whole Blood
This protocol is adapted from studies investigating the effect of PDE4 inhibitors on cytokine release.[5][6]
-
Blood Collection: Collect human whole blood from healthy donors into tubes containing an anticoagulant.
-
Compound Incubation: Incubate the whole blood with various concentrations of the PDE4 inhibitor or vehicle control at 37°C for 30 minutes.[5]
-
Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to stimulate TNF-α production.[5]
-
Incubation: Incubate the mixtures for 24 hours at 37°C.[5]
-
Plasma Collection: Centrifuge the samples to pellet the blood cells and collect the plasma supernatant.
-
TNF-α Measurement: Determine the concentration of TNF-α in the plasma using a specific ELISA kit according to the manufacturer's instructions.[5][18]
-
Data Analysis: Calculate the IC50 value for the inhibition of TNF-α release.[5]
Visualizations
Caption: PDE4 signaling pathway and the mechanism of PDE4 inhibitors.
Caption: A logical workflow for troubleshooting inconsistent assay results.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physoc.org [physoc.org]
- 6. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-alpha and leukotriene B4 in a novel human whole blood assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A reporter gene assay for screening of PDE4 subtype selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A comparison of the inhibitory activity of PDE4 inhibitors on leukocyte PDE4 activity in vitro and eosinophil trafficking in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of PDE4 Attenuates TNF-α-Triggered Cell Death Through Suppressing NF-κB and JNK Activation in HT-22 Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: ONO-6126 Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ONO-6126 in animal studies. The information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound formulation appears cloudy or precipitates out of solution. What are the potential causes and solutions?
A1: this compound is soluble in DMSO. However, precipitation upon dilution in aqueous media for in vivo administration is a common challenge for many small molecule inhibitors. This can lead to inaccurate dosing and reduced bioavailability.
Troubleshooting Steps:
-
Vehicle Selection: While DMSO is a suitable solvent for stock solutions, its concentration should be minimized in the final dosing formulation for animal studies due to potential toxicity. A co-solvent system is often necessary.
-
Formulation Optimization: Consider the following strategies to improve solubility and stability for in vivo delivery.
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Utilizing a mixture of a primary solvent (like DMSO) with a water-miscible co-solvent such as polyethylene glycol (PEG), propylene glycol (PG), or ethanol. | Can significantly improve the solubility of hydrophobic compounds. | The final concentration of organic solvents must be carefully controlled to avoid toxicity. |
| Surfactants | Employing non-ionic surfactants like Tween® 80 or Cremophor® EL to form micelles that encapsulate the compound. | Can enhance aqueous solubility and stability. | May alter biological membranes and affect drug absorption and distribution. Potential for hypersensitivity reactions with some surfactants. |
| Cyclodextrins | Using cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes with the drug molecule. | Increases aqueous solubility and can improve stability. Generally well-tolerated. | Can be a more expensive option. The complexation efficiency depends on the drug's structure. |
-
pH Adjustment: Evaluate the pH-solubility profile of this compound. Adjusting the pH of the vehicle may improve the solubility of the compound.
-
Sonication: Gentle sonication can help to dissolve the compound and create a more uniform suspension.
Q2: I am observing inconsistent results in my animal efficacy studies. What are some potential factors related to drug delivery?
A2: Inconsistent efficacy can stem from various factors related to the animal model and the administration of the test compound.
Troubleshooting Steps:
-
Route of Administration: The choice of administration route (e.g., oral, intraperitoneal, intravenous, topical) significantly impacts the pharmacokinetic profile of the drug. Ensure the chosen route is appropriate for the experimental question and the physicochemical properties of this compound.
-
Dosing Accuracy: Verify the accuracy of dose calculations and the calibration of administration equipment. For oral gavage, ensure proper technique to avoid accidental administration into the lungs.
-
Animal-to-Animal Variability: Biological variability is inherent in animal studies. Ensure proper randomization of animals into treatment groups and use a sufficient number of animals to achieve statistical power. Factors such as age, sex, and health status of the animals can influence drug metabolism and response.
-
Timing of Administration: The timing of drug administration relative to disease induction or challenge is critical. Establish a clear and consistent timeline for treatment.
Q3: What are the known side effects of PDE4 inhibitors in animal models, and how can I mitigate them?
A3: A primary challenge with PDE4 inhibitors is a narrow therapeutic window, often limited by side effects such as nausea and emesis. While this compound is reported to have an improved therapeutic window, the basis for this is not publicly disclosed.
Mitigation Strategies:
-
Dose Escalation Studies: Conduct initial dose-ranging studies to determine the maximum tolerated dose (MTD) in your specific animal model.
-
Alternative Delivery Routes: For localized inflammatory conditions like allergic conjunctivitis, topical administration can minimize systemic exposure and associated side effects. For respiratory indications, inhalation may be a viable option to target the lungs directly.
-
Formulation Strategies: Advanced formulations, such as targeted drug delivery systems, could potentially improve the therapeutic index by concentrating the drug at the site of action.
Experimental Protocols
Protocol 1: Induction of an Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This protocol describes a common method for inducing an allergic asthma phenotype in mice, which can be used to evaluate the efficacy of anti-inflammatory compounds like this compound.
-
Sensitization:
-
On days 0 and 14, administer an intraperitoneal (IP) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of saline.
-
-
Challenge:
-
On days 28, 29, and 30, expose the mice to an aerosol of 1% OVA in saline for 30 minutes.
-
-
Treatment:
-
Administer this compound or vehicle control at the desired dose and route (e.g., oral gavage) at a specified time before each OVA challenge.
-
-
Endpoint Analysis (24-48 hours after the last challenge):
-
Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltrate (e.g., eosinophils, neutrophils).
-
Measure airway hyperresponsiveness to a bronchoconstrictor agent like methacholine.
-
Collect lung tissue for histological analysis of inflammation and mucus production.
-
Protocol 2: Induction of Allergic Conjunctivitis in Guinea Pigs
This protocol outlines a method for inducing an allergic conjunctivitis model to test topically administered agents.
-
Sensitization:
-
On day 0, administer an intraperitoneal (IP) injection of 100 µg of ovalbumin (OVA) and 10 mg of aluminum hydroxide in 1 mL of saline.
-
-
Challenge:
-
On day 21, induce allergic conjunctivitis by topical application of 50 µL of 10 mg/mL OVA solution to the conjunctival sac of one eye. The contralateral eye can serve as a control.
-
-
Treatment:
-
Administer a topical formulation of this compound or vehicle to the challenged eye at a specified time before and/or after the OVA challenge.
-
-
Endpoint Analysis:
-
Score the clinical signs of allergic conjunctivitis (e.g., redness, swelling, discharge) at various time points after the challenge.
-
Measure vascular permeability by quantifying the extravasation of Evans blue dye.
-
Quantitative Data
Specific preclinical pharmacokinetic data for this compound is not widely available in the public domain. However, the following table provides an illustrative example of pharmacokinetic parameters that might be assessed for a similar small molecule inhibitor in rats.
Table 1: Illustrative Pharmacokinetic Parameters of a Novel PDE4 Inhibitor in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 850 | 450 |
| Tmax (h) | 0.1 | 1.5 |
| AUC (ng*h/mL) | 1200 | 2500 |
| Half-life (t½) (h) | 2.5 | 3.0 |
| Bioavailability (%) | - | ~70% |
Note: This data is for illustrative purposes only and does not represent actual data for this compound.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: PDE4 Inhibition
This compound is a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in regulating inflammation. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA activation leads to the phosphorylation of various downstream targets, ultimately resulting in the suppression of pro-inflammatory cytokine production and the relaxation of airway smooth muscle.
This compound inhibits PDE4, increasing cAMP levels and leading to anti-inflammatory effects.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in an animal model of asthma.
A typical experimental workflow for assessing the in vivo efficacy of this compound.
Technical Support Center: Addressing ONO-6126 and PDE4 Inhibitor Cytotoxicity in Cell Lines
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing the PDE4 inhibitor ONO-6126 and other compounds in this class. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues encountered during in-vitro experiments.
Disclaimer: Publicly available data on the specific cytotoxic profile of this compound is limited. The guidance provided is based on the known mechanisms of phosphodiesterase 4 (PDE4) inhibitors as a class and general best practices for in-vitro cytotoxicity assessment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and other PDE4 inhibitors?
A1: this compound is a selective inhibitor of phosphodiesterase 4 (PDE4).[1][2] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial intracellular second messenger. By inhibiting PDE4, this compound increases intracellular cAMP levels.[3] This elevation in cAMP can modulate various cellular processes, including inflammation, which is the primary therapeutic target of these inhibitors.[4][5][6]
Q2: Is cytotoxicity an expected outcome when using PDE4 inhibitors like this compound?
A2: While the primary goal of PDE4 inhibitors is to modulate inflammatory responses, cytotoxicity can be an unintended effect, particularly at higher concentrations. This is a known challenge for this class of drugs, often referred to as a low therapeutic ratio.[7] The specific cytotoxic potential can vary significantly between different cell lines and the specific PDE4 inhibitor being used. Some PDE4 inhibitors have been shown to induce apoptosis in certain cell types, such as B-cell malignancies.
Q3: I am observing high cytotoxicity even at low concentrations of this compound. What are the initial troubleshooting steps?
A3: High cytotoxicity at low concentrations can be due to several factors. First, verify the purity of your this compound sample, as impurities can contribute to toxicity. Second, assess the toxicity of the solvent (e.g., DMSO) used to dissolve the compound by running a vehicle-only control.[8] The final solvent concentration in the culture medium should be non-toxic to your cells. Lastly, consider the health and density of your cell culture; stressed or sparse cells can be more susceptible to chemical insults.[8][9]
Q4: My cytotoxicity results are inconsistent across different assays (e.g., MTT vs. LDH release). Why is this happening?
A4: Discrepancies between cytotoxicity assays are common as they measure different cellular events.[8] An MTT assay measures metabolic activity, which can be affected by factors other than cell death. An LDH assay, on the other hand, measures the release of lactate dehydrogenase from cells with compromised membrane integrity, a more direct marker of cytotoxicity.[8] It is crucial to select an assay that aligns with the expected mechanism of cell death or to use multiple assays to obtain a comprehensive understanding of the compound's effect.
Troubleshooting Guide: Unexpected Cytotoxicity
If you encounter unexpected or higher-than-anticipated cytotoxicity with this compound or another PDE4 inhibitor, follow this systematic troubleshooting guide.
| Observation | Potential Cause | Recommended Action |
| High cytotoxicity across all tested concentrations | Compound Concentration Error: Incorrect calculation or dilution of the stock solution. | Verify the concentration of your stock solution. Prepare fresh dilutions and repeat the experiment. |
| Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) is toxic to the cells. | Run a vehicle control with the same final solvent concentration used in your experiment. Typically, DMSO concentrations should be kept below 0.5%.[10] | |
| Compound Instability or Solubility Issues: The compound may be precipitating in the culture medium or degrading into a more toxic substance. | Visually inspect the culture wells for any signs of precipitation. Assess the solubility and stability of this compound in your specific cell culture medium over the time course of your experiment.[11][12][13] | |
| Cell Culture Health: Cells may be unhealthy, stressed, or contaminated (e.g., with mycoplasma). | Regularly check your cell cultures for any signs of stress or contamination. Use a fresh batch of cells for your experiment. | |
| Cell-line specific cytotoxicity | On-Target Toxicity: The sensitive cell line may express high levels of PDE4 or be highly dependent on low cAMP levels for survival. | Characterize the expression levels of PDE4 isoforms in your cell lines (e.g., via qPCR or Western blot). |
| Off-Target Effects: The compound may be interacting with other targets present in the sensitive cell line. | Consider performing off-target profiling assays if the issue persists and is critical for your research. | |
| Metabolic Activation: The sensitive cell line may metabolize the compound into a more cytotoxic form. | This can be investigated using metabolic inhibitors, but it is a more complex issue to diagnose. | |
| Assay-specific discrepancies | Interference with Assay Chemistry: The compound may directly interfere with the assay components (e.g., reducing agents in MTT assay). | Run cell-free controls to check for any direct interaction between the compound and the assay reagents. |
| Different Cellular Endpoints: Assays measure different aspects of cell health and death (e.g., metabolic activity vs. membrane integrity). | Use orthogonal assays that measure different cellular parameters to confirm cytotoxicity. For example, combine a metabolic assay with a membrane integrity assay or an apoptosis assay. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture supernatant.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Measurement: Measure the absorbance at the specified wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (from cells lysed with a detergent).
Visualizations
Caption: Mechanism of action of this compound as a PDE4 inhibitor.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. medkoo.com [medkoo.com]
- 2. ono-pharma.com [ono-pharma.com]
- 3. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 4. PDE4 inhibitors as new anti-inflammatory drugs: effects on cell trafficking and cell adhesion molecules expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Implication of Phosphodiesterase-4-Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Can the anti-inflammatory potential of PDE4 inhibitors be realized: guarded optimism or wishful thinking? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
Technical Support Center: ONO-6126 In Vivo Studies
Disclaimer: ONO-6126 is a phosphodiesterase 4 (PDE4) inhibitor for which publicly available, detailed in vivo study data is limited. This guide is based on the general properties of PDE4 inhibitors and established protocols for this drug class. Researchers should adapt these recommendations based on their specific experimental context and preliminary dose-finding studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and reduces the production of pro-inflammatory cytokines. This anti-inflammatory effect is the primary basis for its investigation in inflammatory diseases.[1][2]
Q2: What are the potential therapeutic indications for this compound?
Based on early development information and the therapeutic applications of other PDE4 inhibitors, this compound has been investigated for respiratory diseases and allergic conjunctivitis.[3] The anti-inflammatory properties of PDE4 inhibitors have led to their use and investigation in a range of conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[4][5]
Q3: What are the common side effects observed with PDE4 inhibitors in in vivo studies?
The most frequently reported side effects associated with systemic administration of PDE4 inhibitors in animal models include nausea, emesis (vomiting), and gastrointestinal disturbances such as diarrhea.[6][7][8] These effects are often dose-limiting and are a key consideration in determining the therapeutic window.
Q4: How should I prepare this compound for in vivo administration?
Like many PDE4 inhibitors, this compound is likely to have low aqueous solubility.[9][10] Therefore, appropriate formulation is critical for achieving consistent and adequate bioavailability. Common strategies for formulating poorly soluble compounds for oral administration include:
-
Suspensions: Micronizing the compound and suspending it in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween 80).
-
Solutions: Using a co-solvent system (e.g., a mixture of polyethylene glycol, ethanol, and water) or lipid-based formulations.
It is crucial to assess the stability and homogeneity of the chosen formulation. For parenteral routes, sterile filtration and the use of solubilizing agents suitable for injection are necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in efficacy or pharmacokinetic data | Poor drug formulation: Inconsistent solubility or suspension of this compound leading to variable dosing. | Optimize the formulation. For suspensions, ensure uniform particle size and consistent mixing before each administration. For solutions, confirm the drug remains fully dissolved. Consider using a commercially available formulation vehicle designed for poorly soluble compounds.[11][12] |
| First-pass metabolism: Significant metabolism of the compound in the liver after oral administration. | Consider a different route of administration (e.g., intraperitoneal, subcutaneous) to bypass the liver. Conduct pharmacokinetic studies to determine the extent of first-pass metabolism. | |
| Observed emesis or significant weight loss in animals | Dose is too high: PDE4 inhibitors are known to cause emesis and gastrointestinal upset at higher doses.[6][7] | Perform a dose-response study to identify the maximum tolerated dose (MTD). Consider starting with a lower dose and escalating gradually. If possible, use a sustained-release formulation to reduce peak plasma concentrations. |
| Route of administration: Oral administration may lead to higher local concentrations in the gut, exacerbating GI side effects. | Explore alternative routes of administration, such as subcutaneous or intraperitoneal injection, which may mitigate direct gastrointestinal effects. | |
| Lack of efficacy at previously reported effective doses | Strain or species differences: The metabolism and sensitivity to the drug can vary between different animal strains and species. | Confirm the animal model and strain are appropriate. Conduct a pilot study to establish the effective dose range in your specific model. |
| Incorrect timing of administration: The drug may not have been administered at the optimal time relative to the inflammatory challenge. | Review the literature for similar compounds to determine the optimal dosing schedule (e.g., prophylactic vs. therapeutic administration). |
Experimental Protocols
While specific protocols for this compound are not publicly available, a general methodology for evaluating a PDE4 inhibitor in a murine model of lipopolysaccharide (LPS)-induced pulmonary inflammation is provided below.
Objective: To assess the anti-inflammatory efficacy of this compound in a mouse model of acute lung inflammation.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 0.5% w/v carboxymethylcellulose with 0.1% v/v Tween 80 in sterile water)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
8-10 week old male C57BL/6 mice
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.
-
This compound Formulation: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 1, 3, and 10 mg/kg). Ensure the suspension is homogenous by vortexing before each administration.
-
Drug Administration: Administer this compound or vehicle to the mice via oral gavage (e.g., 10 mL/kg body weight) one hour prior to the LPS challenge.
-
LPS Challenge: Anesthetize the mice and instill LPS (e.g., 1 mg/kg) or sterile saline intranasally to induce lung inflammation.
-
Endpoint Analysis (24 hours post-LPS):
-
Collect bronchoalveolar lavage fluid (BALF) to assess inflammatory cell influx (e.g., total and differential cell counts).
-
Measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in the BALF or lung homogenates using ELISA.
-
Harvest lung tissue for histological analysis to evaluate inflammatory cell infiltration and lung injury.
-
Data Presentation
Quantitative data from in vivo studies with this compound should be summarized in clear, tabular formats. Below is an example template for presenting data from the LPS-induced lung inflammation model.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in BALF
| Treatment Group | Dose (mg/kg) | Total Cells (x10⁵) | Neutrophils (x10⁵) | Macrophages (x10⁵) |
| Vehicle + Saline | - | Data | Data | Data |
| Vehicle + LPS | - | Data | Data | Data |
| This compound + LPS | 1 | Data | Data | Data |
| This compound + LPS | 3 | Data | Data | Data |
| This compound + LPS | 10 | Data | Data | Data |
Data would be presented as mean ± SEM. Statistical significance versus the Vehicle + LPS group would be indicated.
Visualizations
Signaling Pathway of PDE4 Inhibition
Caption: Mechanism of action of this compound as a PDE4 inhibitor.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General workflow for an in vivo inflammation model.
References
- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. ono-pharma.com [ono-pharma.com]
- 4. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PDE4 inhibitors: current status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules [frontiersin.org]
- 8. PDE4 inhibitors: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. future4200.com [future4200.com]
- 12. pharmtech.com [pharmtech.com]
Technical Support Center: ONO-6126 In Vitro Activity
This technical support guide provides troubleshooting advice and frequently asked questions regarding the impact of serum on the in vitro activity of ONO-6126. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Is this compound an LPA1 antagonist or a PDE4 inhibitor?
This compound is a potent and selective phosphodiesterase type 4 (PDE4) inhibitor.[1][2] It has been developed for respiratory and inflammatory conditions such as asthma and allergic conjunctivitis.[1] While Ono Pharmaceutical has also developed several lysophosphatidic acid receptor 1 (LPA1) antagonists, this compound's established mechanism of action is the inhibition of the PDE4 enzyme.[3][4][5]
Q2: What is the general mechanism of action for a PDE4 inhibitor?
Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, compounds like this compound increase intracellular cAMP levels.[6][7] This elevation in cAMP has various downstream effects, including the down-regulation of inflammatory responses in key immune cells.[7][8][9]
Q3: Why is my observed in vitro potency (IC50) of this compound different from the reported values?
Discrepancies in in vitro potency can arise from various factors, including the specific assay conditions, cell type used, and the presence of serum or serum proteins like albumin in the culture medium. The binding of small molecule inhibitors to serum proteins can reduce their effective free concentration, leading to a higher apparent IC50 value.
Q4: How does serum impact the in vitro activity of small molecule inhibitors like this compound?
Serum contains a high concentration of proteins, with albumin being the most abundant.[10] Many small molecule drugs bind to serum albumin, which can limit the amount of the compound that is free to interact with its target enzyme.[10][11] This can lead to a significant reduction in the observed potency of the inhibitor in assays containing serum compared to serum-free or low-protein conditions.[11]
Troubleshooting Guide
Issue: Reduced Potency of this compound in the Presence of Serum
If you observe a significant increase in the IC50 value of this compound when your assay medium is supplemented with serum (e.g., Fetal Bovine Serum - FBS), consider the following troubleshooting steps.
Potential Cause 1: Serum Protein Binding
-
Explanation: this compound, as a small molecule inhibitor, may bind to proteins in the serum, primarily albumin. This sequestration reduces the free concentration of the inhibitor available to act on PDE4 in the cells, resulting in a rightward shift of the dose-response curve and a higher IC50 value.
-
Troubleshooting Steps:
-
Quantify the Serum Effect: Perform the PDE4 activity assay in parallel under different serum concentrations (e.g., 0%, 1%, 5%, and 10% FBS). This will help to determine the sensitivity of the assay to serum.
-
Use Serum-Free or Low-Protein Medium: If possible, adapt your cells to a serum-free or low-protein medium for the duration of the assay. This will minimize the impact of protein binding.
-
Incorporate a Fixed Concentration of Albumin: To standardize the assay conditions, consider using a defined concentration of purified bovine serum albumin (BSA) or human serum albumin (HSA) instead of whole serum. This provides a more controlled environment for assessing the impact of protein binding.
-
Potential Cause 2: Degradation or Metabolism of this compound
-
Explanation: Serum contains enzymes that could potentially metabolize or degrade the compound, although this is less common for stable small molecules in short-term in vitro assays.
-
Troubleshooting Steps:
-
Pre-incubation Control: Incubate this compound in the serum-containing medium for the duration of the assay without cells. Then, use this pre-incubated medium in the assay to see if the activity is reduced.
-
LC-MS Analysis: If you have access to liquid chromatography-mass spectrometry (LC-MS), you can analyze the concentration of this compound in the medium at the beginning and end of the assay to check for degradation.
-
Potential Cause 3: Non-Specific Binding to Assay Plastics
-
Explanation: Hydrophobic compounds can sometimes bind to the plastic of the assay plates, especially in low-protein conditions. Serum proteins can help to block these non-specific binding sites.
-
Troubleshooting Steps:
-
Use Low-Binding Plates: Employ low-binding microplates for your assays.
-
Include a Carrier Protein: If working in serum-free conditions, consider adding a low concentration of purified BSA (e.g., 0.1%) to the assay buffer to reduce non-specific binding of the inhibitor to the plate.
-
Data on Serum Impact
While specific quantitative data for this compound is not publicly available, the following table illustrates the potential impact of serum on the IC50 of a hypothetical PDE4 inhibitor, based on general observations for small molecules.
| Assay Condition | IC50 (nM) | Fold Shift |
| Serum-Free | 10 | - |
| 1% FBS | 30 | 3 |
| 10% FBS | 150 | 15 |
This table provides illustrative data to demonstrate the potential effect of serum and does not represent actual experimental results for this compound.
Experimental Protocols
Generalized Protocol for In Vitro PDE4 Inhibition Assay (Cell-Based)
This protocol provides a general framework for assessing this compound activity. Specific parameters may need to be optimized for your cell line and experimental setup.
-
Cell Culture: Culture a suitable cell line (e.g., U937 human monocytic cells, which express PDE4) in the recommended growth medium.
-
Cell Plating: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the desired assay medium (e.g., with or without serum).
-
Pre-incubation with Inhibitor: Remove the growth medium from the cells and add the different concentrations of this compound. Incubate for 30-60 minutes.
-
Cell Stimulation: Stimulate the cells with an agent that increases cAMP production (e.g., forskolin or lipopolysaccharide - LPS) for a defined period.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
cAMP Quantification: Measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF, or fluorescence-based assays).
-
Data Analysis: Plot the cAMP concentration against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
References
- 1. ono-pharma.com [ono-pharma.com]
- 2. Can the anti-inflammatory potential of PDE4 inhibitors be realized: guarded optimism or wishful thinking? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Slow Tight Binding LPA1 Antagonist (ONO-0300302) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of ONO-7300243 from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal Structure of Antagonist Bound Human Lysophosphatidic Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDE4 inhibitors as new anti-inflammatory drugs: effects on cell trafficking and cell adhesion molecules expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Update on the therapeutic potential of PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Non-covalent albumin-binding ligands for extending the circulating half-life of small biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Comparative Analysis of ONO-6126 and Roflumilast in Chronic Obstructive Pulmonary Disease (COPD) Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical data available for two phosphodiesterase 4 (PDE4) inhibitors, ONO-6126 and roflumilast, in the context of Chronic Obstructive Pulmonary Disease (COPD). While extensive preclinical data for roflumilast has been published, detailing its efficacy in various animal models of COPD, publicly available preclinical data for this compound in similar models is limited. This guide summarizes the available information on both compounds to aid researchers in understanding their mechanisms and potential therapeutic effects.
Mechanism of Action: PDE4 Inhibition
Both this compound and roflumilast are selective inhibitors of the phosphodiesterase 4 (PDE4) enzyme. PDE4 is predominantly expressed in inflammatory cells, such as neutrophils, eosinophils, macrophages, and T cells, which are key players in the pathogenesis of COPD. By inhibiting PDE4, these drugs prevent the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates various pro-inflammatory transcription factors and mediators. The net effect is a broad anti-inflammatory action, including the suppression of inflammatory cell recruitment and activation, and the reduction of pro-inflammatory cytokine and chemokine release.
A Comparative Guide to the Selectivity of ONO-6126 and Apremilast
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two phosphodiesterase 4 (PDE4) inhibitors: ONO-6126 and apremilast. While both compounds target the same enzyme family, their selectivity and off-target effects can have significant implications for their therapeutic efficacy and safety profiles. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key cellular pathways.
Introduction
This compound and apremilast are small molecule inhibitors of phosphodiesterase 4 (PDE4), an enzyme crucial for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these drugs increase intracellular cAMP levels, leading to the modulation of various inflammatory pathways. Apremilast is an established therapeutic for psoriasis and psoriatic arthritis. This compound, also known as DE-103, has been investigated for the treatment of respiratory conditions like bronchial asthma and ophthalmic applications such as allergic conjunctivitis[1]. While both are categorized as PDE4 inhibitors, a direct comparison of their selectivity is hampered by the limited publicly available data for this compound.
Selectivity Profile Comparison
Quantitative Data: Apremilast
The following table summarizes the half-maximal inhibitory concentration (IC50) values for apremilast against various PDE4 isoforms.
| Target | IC50 (nM) | Reference |
| PDE4A1A | 10 - 100 | |
| PDE4B1 | 10 - 100 | |
| PDE4B2 | 10 - 100 | |
| PDE4C1 | 10 - 100 | |
| PDE4D2 | 10 - 100 |
Table 1: Inhibitory Activity of Apremilast against PDE4 Isoforms.
Studies have shown that apremilast does not significantly inhibit other PDE families, kinases, or cell surface receptors, highlighting its selectivity for PDE4.
Qualitative Data: this compound
While specific IC50 values are not publicly available, this compound is confirmed to be a potent PDE4 inhibitor. Its development for indications like asthma and allergic conjunctivitis suggests effective targeting of inflammatory pathways mediated by PDE4. The characterization of this compound as having an "improved therapeutic window" implies a potentially more selective inhibition of PDE4 isoforms associated with therapeutic effects over those linked to adverse effects, but this remains to be substantiated by publicly accessible data.
Experimental Protocols
The following section details a general methodology for determining the selectivity of a PDE4 inhibitor, based on protocols used for compounds like apremilast.
In Vitro Phosphodiesterase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against various PDE isoforms.
Materials:
-
Recombinant human PDE enzymes (e.g., PDE4A, PDE4B, PDE4C, PDE4D)
-
Test compound (e.g., apremilast, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
[³H]-cAMP as a substrate
-
Snake venom nucleotidase
-
Scintillation cocktail
-
Assay buffer (e.g., Tris-HCl, MgCl₂)
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction plate, add the assay buffer, the test compound at various concentrations, and the specific recombinant PDE enzyme.
-
Initiate the reaction by adding [³H]-cAMP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.
-
Terminate the reaction by adding a stop solution (e.g., boiling water).
-
Add snake venom nucleotidase to convert the resulting [³H]-AMP to [³H]-adenosine.
-
Separate the unreacted [³H]-cAMP from the [³H]-adenosine product using ion-exchange chromatography.
-
Add a scintillation cocktail to the eluted [³H]-adenosine and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the PDE4 signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.
Caption: PDE4 Signaling Pathway.
Caption: Experimental Workflow.
Conclusion
Both this compound and apremilast are selective inhibitors of PDE4, a key enzyme in the inflammatory cascade. Apremilast has a well-documented selectivity profile, demonstrating potent inhibition across PDE4 isoforms with minimal off-target effects on other enzyme families. While this compound is also a PDE4 inhibitor and is suggested to have an improved therapeutic window, the lack of publicly available quantitative selectivity data prevents a direct and detailed comparison with apremilast. Further disclosure of preclinical data for this compound is necessary for a comprehensive assessment of its selectivity relative to other PDE4 inhibitors. Researchers and drug developers should consider the available data and the specific therapeutic context when evaluating these compounds.
References
A Head-to-Head Comparison of ONO-6126 with Other PDE4 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the phosphodiesterase-4 (PDE4) inhibitor ONO-6126 against other notable compounds in its class. While direct head-to-head preclinical and clinical data for this compound is limited in the public domain, this document synthesizes available information and provides a comparative context using data from well-characterized PDE4 inhibitors such as roflumilast, cilomilast, and apremilast.
Introduction to this compound
This compound is a phosphodiesterase-4 (PDE4) inhibitor that has been developed by Ono Pharmaceutical Co., Ltd. It has been investigated for the treatment of respiratory disorders, including bronchial asthma and chronic obstructive pulmonary disease (COPD), as well as for allergic conjunctivitis.[1][2] Like other molecules in its class, this compound is designed to exert its therapeutic effects by targeting the PDE4 enzyme, a key regulator of intracellular cyclic adenosine monophosphate (cAMP). This compound has been noted in scientific literature as one of the "newer" generation PDE4 inhibitors, which are suggested to possess an improved therapeutic window, potentially offering a better balance of efficacy and tolerability compared to earlier compounds.[3]
Mechanism of Action: The PDE4 Signaling Pathway
Phosphodiesterase-4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the degradation of cAMP within immune and inflammatory cells. By inhibiting PDE4, compounds like this compound prevent the breakdown of cAMP, leading to its intracellular accumulation. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the function of various downstream targets. This cascade of events ultimately results in the suppression of pro-inflammatory mediators, including cytokines and chemokines, and an increase in anti-inflammatory mediators. The overall effect is a dampening of the inflammatory response that underlies diseases such as COPD and asthma.
Figure 1: PDE4 Signaling Pathway and Point of Intervention.
Comparative Performance Data
Direct, publicly available head-to-head studies comparing the potency, selectivity, and efficacy of this compound with other PDE4 inhibitors are scarce. To provide a comparative framework, the following tables summarize key performance indicators for established PDE4 inhibitors. This data is compiled from various preclinical and clinical studies and serves as a benchmark for evaluating novel compounds like this compound.
Table 1: In Vitro Potency of Selected PDE4 Inhibitors
| Compound | Target | IC50 (nM) | Source |
| Roflumilast | PDE4B | 0.84 | [4] |
| PDE4D | 0.68 | [4] | |
| Cilomilast | PDE4D | ~100 | [5] |
| Apremilast | PDE4 | 74 | [4] |
| CHF 6001 | Pan-PDE4 | 0.026 | [6] |
| GSK256066 | PDE4 | 0.003 | [7] |
| This compound | PDE4 | Data not publicly available | - |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Preclinical Efficacy in Animal Models
| Compound | Animal Model | Key Findings | Source |
| Roflumilast | LPS-induced neutrophilia in rats | ED50 = 0.3 µmol/kg (oral) for inhibition of circulating TNF-α | |
| Allergen-induced bronchoconstriction in guinea pigs | ED50 = 1.5 µmol/kg (oral) for suppression of early airway reactions | ||
| Oglemilast | Pulmonary cell infiltration in animal models | Inhibited eosinophilia and neutrophilia | [7] |
| This compound | Not specified | Expected to be effective for allergic conjunctivitis through its inhibitory effect against PDE4 based on basic research. | [1] |
ED50: The median effective dose that produces a quantifiable effect in 50% of the population that receives it.
Table 3: Clinical Efficacy and Safety Highlights
| Compound | Indication(s) | Key Efficacy Outcomes | Common Adverse Events | Source |
| Roflumilast | Severe COPD | Improved lung function and reduced exacerbation frequency. | Diarrhea, nausea, weight loss, headache. | [7] |
| Apremilast | Psoriatic Arthritis, Plaque Psoriasis, Behçet's Disease | Significant improvements in signs and symptoms of psoriatic arthritis and psoriasis. | Diarrhea, nausea, upper respiratory tract infection, headache. | |
| Cilomilast | COPD (Development terminated) | Improved lung function and quality of life. | Gastrointestinal disturbances (nausea, emesis). | [7] |
| This compound | Respiratory disorders, Allergic conjunctivitis | Believed to be in Phase II development (as of 2011). No recent public data available. | Data not publicly available. | [7] |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key assays used in the evaluation of PDE4 inhibitors.
Phosphodiesterase (PDE) Activity Assay
This assay is fundamental for determining the potency and selectivity of an inhibitor against different PDE isozymes.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against PDE4.
Principle: The assay measures the conversion of a cyclic nucleotide substrate (e.g., cAMP) to its corresponding monophosphate (AMP) by the PDE enzyme. The amount of product formed is quantified, and the inhibitory effect of the compound is determined.
Generalized Protocol:
-
Enzyme and Substrate Preparation: Recombinant human PDE4 enzymes (subtypes A, B, C, and D) are used. The substrate, [3H]cAMP, is diluted in assay buffer.
-
Incubation: The test compound (at various concentrations) is pre-incubated with the PDE4 enzyme in an assay buffer.
-
Reaction Initiation: The reaction is started by the addition of [3H]cAMP.
-
Reaction Termination: The reaction is stopped, and the product, [3H]AMP, is converted to [3H]adenosine by the addition of a 5'-nucleotidase.
-
Separation and Detection: The radiolabeled product is separated from the unreacted substrate using ion-exchange chromatography. The amount of [3H]adenosine is then quantified by scintillation counting.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cytokine Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)
This assay assesses the anti-inflammatory activity of a PDE4 inhibitor by measuring its ability to suppress the production of pro-inflammatory cytokines from immune cells.
Objective: To evaluate the effect of a test compound on the release of cytokines (e.g., TNF-α, IL-2, IFN-γ) from stimulated human PBMCs.
Generalized Protocol:
-
PBMC Isolation: Human PBMCs are isolated from whole blood using density gradient centrifugation.
-
Cell Culture and Treatment: PBMCs are cultured in appropriate media and pre-treated with various concentrations of the test compound for a specified period.
-
Stimulation: The cells are then stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.
-
Supernatant Collection: After an incubation period, the cell culture supernatants are collected.
-
Cytokine Quantification: The concentration of specific cytokines in the supernatants is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
-
Data Analysis: The inhibition of cytokine release by the test compound is calculated relative to the vehicle control, and the IC50 value is determined.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel PDE4 inhibitor.
Figure 2: A Typical Preclinical Workflow for PDE4 Inhibitor Development.
Conclusion
This compound is a PDE4 inhibitor with potential applications in inflammatory respiratory and ocular diseases. While direct comparative data remains limited in the public sphere, the established profiles of other PDE4 inhibitors such as roflumilast and apremilast provide a valuable framework for understanding the potential therapeutic positioning of this compound. The key differentiating factors for new PDE4 inhibitors will likely be their potency, selectivity for PDE4 subtypes, and ultimately, a favorable therapeutic index that translates to improved clinical efficacy and tolerability. Further publication of preclinical and clinical data on this compound is awaited by the scientific community to fully elucidate its comparative profile.
References
- 1. ono-pharma.com [ono-pharma.com]
- 2. medkoo.com [medkoo.com]
- 3. Can the anti-inflammatory potential of PDE4 inhibitors be realized: guarded optimism or wishful thinking? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dovepress.com [dovepress.com]
- 6. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
ONO-6126: A Comparative Analysis of a Discontinued PDE4 Inhibitor Against Older Generation Therapeutics
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the phosphodiesterase 4 (PDE4) inhibitor ONO-6126 against the established, older generation PDE4 inhibitors, roflumilast and apremilast. While this compound showed early promise for respiratory and ophthalmic indications, its development has since been discontinued. This guide compiles available data on the efficacy and experimental protocols of these compounds to offer a retrospective analysis.
Executive Summary
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, and its inhibition has been a successful strategy in treating inflammatory diseases. Roflumilast and apremilast are well-established PDE4 inhibitors with proven efficacy in Chronic Obstructive Pulmonary Disease (COPD) and psoriatic arthritis, respectively. This compound was a novel PDE4 inhibitor under development for similar inflammatory conditions, including asthma and allergic conjunctivitis. Despite reports suggesting an improved therapeutic window, the lack of publicly available quantitative efficacy data for this compound and its eventual discontinuation prevent a direct, robust comparison with its predecessors. This guide summarizes the known information on these three compounds, highlighting the data gap for this compound.
Mechanism of Action: The PDE4 Signaling Pathway
PDE4 inhibitors exert their anti-inflammatory effects by increasing intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting the PDE4 enzyme, the degradation of cAMP to AMP is prevented. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets, ultimately leading to a reduction in the production of pro-inflammatory mediators.
Comparative Efficacy: In Vitro Data
A key measure of a drug's potency is its half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug required to inhibit a biological process by 50%. While specific IC50 values for this compound are not publicly available, data for roflumilast and apremilast demonstrate their potent inhibitory activity against various PDE4 isoforms.
| Inhibitor | Target | IC50 (nM) |
| This compound | PDE4 | Data not publicly available |
| Roflumilast | PDE4 (overall) | ~0.8 |
| PDE4A | ~0.7 - 0.9 | |
| PDE4B | ~0.2 - 0.84 | |
| PDE4C | ~3.0 - 4.3 | |
| PDE4D | ~0.68 | |
| Apremilast | PDE4 (overall) | ~74 |
Note: IC50 values can vary depending on the specific assay conditions and the PDE4 isoform subtype.
Experimental Protocols: Key Methodologies
The evaluation of PDE4 inhibitors involves a series of in vitro and in vivo experiments to determine their efficacy and safety profile.
In Vitro PDE4 Inhibition Assay
Objective: To determine the IC50 of a compound against PDE4 enzymes.
Methodology:
-
Enzyme Source: Purified recombinant human PDE4 isoforms (A, B, C, and D) are used.
-
Substrate: Cyclic adenosine monophosphate (cAMP) is used as the substrate for the enzymatic reaction.
-
Assay Procedure:
-
The test compound (e.g., this compound, roflumilast, or apremilast) is incubated with the PDE4 enzyme in a suitable buffer.
-
The enzymatic reaction is initiated by the addition of cAMP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of cAMP hydrolyzed to AMP is quantified using various methods, such as radioimmunoassay, fluorescence polarization, or mass spectrometry.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Models of Inflammatory Diseases
Animal models are crucial for evaluating the in vivo efficacy of PDE4 inhibitors in relevant disease contexts.
1. Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation in Rodents (Model for COPD/Asthma)
Objective: To assess the anti-inflammatory effects of a compound on lung inflammation.
Methodology:
-
Animal Model: Mice or rats are typically used.
-
Induction of Inflammation: Animals are challenged with an intratracheal or intranasal administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, which induces a robust inflammatory response in the lungs.
-
Drug Administration: The test compound (e.g., roflumilast) is administered orally or via inhalation before or after the LPS challenge.
-
Efficacy Assessment: At a specified time point after LPS challenge, bronchoalveolar lavage (BAL) fluid is collected to measure inflammatory cell influx (e.g., neutrophils) and cytokine levels (e.g., TNF-α, IL-6). Lung tissue may also be collected for histological analysis.
2. Ovalbumin-Induced Allergic Asthma in Guinea Pigs
Objective: To evaluate the effect of a compound on allergen-induced airway inflammation and hyperresponsiveness.
Methodology:
-
Animal Model: Guinea pigs are sensitized to the allergen ovalbumin.
-
Allergen Challenge: Sensitized animals are challenged with an aerosolized solution of ovalbumin to induce an asthmatic response.
-
Drug Administration: The test compound is administered prior to the allergen challenge.
-
Efficacy Assessment: Airway resistance and lung function are measured to assess bronchoconstriction. BAL fluid is analyzed for inflammatory cell counts (especially eosinophils) and cytokine levels.
3. Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice (Model for Psoriasis)
Objective: To evaluate the efficacy of a compound in a model of psoriasis.
Methodology:
-
Animal Model: Mice, typically BALB/c or C57BL/6 strains, are used.
-
Induction of Psoriasis: A daily topical application of imiquimod cream is applied to the shaved back and/or ear of the mice for several consecutive days. This induces a skin inflammation that mimics human psoriasis.
-
Drug Administration: The test compound (e.g., apremilast) is administered orally or topically.
-
Efficacy Assessment: The severity of the skin inflammation is scored based on erythema (redness), scaling, and thickness. Skin biopsies are taken for histological analysis to assess epidermal thickness and inflammatory cell infiltration. Cytokine levels in the skin tissue are also measured.
Conclusion
While this compound was once a promising next-generation PDE4 inhibitor, the cessation of its development leaves a significant void in the publicly available data required for a thorough comparative analysis. In contrast, roflumilast and apremilast have well-documented, potent inhibitory effects on PDE4, which translate to clinical efficacy in COPD and psoriasis, respectively. The detailed experimental protocols for these established drugs provide a clear framework for the evaluation of future PDE4 inhibitors. For the scientific community, the story of this compound underscores the challenges of drug development and the importance of transparent data sharing to advance the field.
A Comparative Guide to the Therapeutic Windows of ONO-6126 and Rolipram
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic windows of two phosphodiesterase-4 (PDE4) inhibitors: ONO-6126 and the prototypical compound, rolipram. While both drugs share a common mechanism of action, available data suggests significant differences in their therapeutic index, primarily driven by the dose-limiting side effects associated with rolipram. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to aid in research and development decisions.
Executive Summary
Data Presentation: Therapeutic and Side Effect Doses
The following table summarizes the effective doses of rolipram in various preclinical models and the doses at which its primary side effect, emesis or nausea-like behavior, is observed. The therapeutic index (TI) is calculated as the ratio of the toxic dose in 50% of subjects (TD50) to the effective dose in 50% of subjects (ED50)[1][2][3][4]. A higher TI indicates a wider margin of safety. Due to the lack of specific quantitative data for this compound, it is qualitatively described as having an improved therapeutic window[5].
| Compound | Therapeutic Indication (Animal Model) | Effective Dose (ED50) | Side Effect (Animal Model) | Emetic/Nausea-Inducing Dose (TD50) | Calculated Therapeutic Index (TD50/ED50) |
| Rolipram | Neuroprotection (Rat, Spinal Cord Injury) | 0.1 - 1.0 mg/kg (s.c.)[6][7] | Nausea-like behavior (Rat, Conditioned Gaping) | 0.3 mg/kg (i.p.) | ~0.3 - 3 |
| Anti-inflammatory (Mouse, Dermatitis) | 10 mg/kg/day (p.o.)[8] | Emesis (Ferret) | Potent emetic effects observed[9][10] | Data not directly comparable for calculation | |
| Anti-inflammatory (Mouse, Pleurisy) | 15 - 150 µ g/mouse (i.p.)[11] | ||||
| This compound | Anti-inflammatory (Allergic Conjunctivitis, Respiratory Disorders) | Data not available | Emesis/Nausea | Reported to have superior tolerability and an improved therapeutic window compared to older PDE4 inhibitors[5] | Data not available |
Signaling Pathway of PDE4 Inhibitors
Both this compound and rolipram exert their effects by inhibiting the phosphodiesterase-4 (PDE4) enzyme. This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and modulates the transcription of genes involved in inflammation, neuroprotection, and other cellular processes.
Caption: Signaling pathway of PDE4 inhibitors this compound and rolipram.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for assessing the anti-inflammatory efficacy and emetic potential of PDE4 inhibitors.
Anti-inflammatory Efficacy in a Mouse Model of Dermatitis
This protocol is based on studies evaluating the effect of orally administered rolipram on dermatitis induced by 2,4,6-trinitro-1-chlorobenzene (TNCB)[8].
-
Animal Model: BALB/c mice are used.
-
Sensitization: On day -7, mice are sensitized by applying a 0.3% w/v solution of TNCB to the ear.
-
Challenge: Starting from day 0, TNCB is applied to the same ear three times a week for 21 days to induce chronic inflammation.
-
Drug Administration: Rolipram (e.g., 10 mg/kg/day), a vehicle control, or a positive control (e.g., prednisolone) is administered orally once daily from day 0 to day 21.
-
Efficacy Assessment:
-
Ear Thickness: Measured regularly as an indicator of inflammation.
-
Cytokine Levels: At the end of the study, levels of inflammatory cytokines (e.g., IL-4) in cervical lymph node cells are quantified.
-
Enzyme Activity: Myeloperoxidase activity in the ear tissue is measured as a marker of neutrophil infiltration.
-
Assessment of Emetic Potential in Ferrets
Ferrets are a standard model for studying emesis due to their well-developed vomiting reflex[9][10][12].
-
Animal Model: Male ferrets are used.
-
Acclimatization: Animals are acclimatized to the experimental conditions.
-
Drug Administration: The test compound (e.g., rolipram) is administered orally or subcutaneously at various doses.
-
Observation Period: Ferrets are observed for a defined period (e.g., 4 hours) for the incidence of retching and vomiting.
-
Data Collection: The number of emetic episodes (retching and vomiting) and the latency to the first episode are recorded.
-
Dose-Response Analysis: A dose-response curve is generated to determine the dose that induces emesis in 50% of the animals (ED50 for emesis).
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical workflow for comparing the therapeutic window of two PDE4 inhibitors.
Caption: Preclinical workflow for therapeutic window comparison.
Conclusion
The available evidence strongly indicates that rolipram has a narrow therapeutic window, limited by gastrointestinal side effects. While this compound is positioned as a PDE4 inhibitor with an improved safety profile, the lack of publicly available, direct comparative preclinical data necessitates caution. The experimental protocols and workflows outlined in this guide provide a framework for conducting such comparative studies. Future research focused on generating quantitative dose-response data for both the therapeutic and adverse effects of this compound will be critical in validating its potential for a wider therapeutic window and guiding its clinical development.
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 2. Therapeutic index - Wikipedia [en.wikipedia.org]
- 3. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 4. Therapeutic index | Pharmacology Education Project [pharmacologyeducation.org]
- 5. Can the anti-inflammatory potential of PDE4 inhibitors be realized: guarded optimism or wishful thinking? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of orally administered rolipram, a phosphodiesterase 4 inhibitor, on a mouse model of the dermatitis caused by 2,4,6-trinitro-1-chlorobenzene (TNCB)-repeated application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emesis induced by inhibitors of type IV cyclic nucleotide phosphodiesterase (PDE IV) in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PDE4 inhibitors induce emesis in ferrets via a noradrenergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The next Emesis/Nausea Session in ferret - Syncrosome [syncrosome.com]
ONO-6126: A Comparative Analysis of Phosphodiesterase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
ONO-6126 is recognized as a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade.[1][2] Developed for respiratory and ophthalmic inflammatory conditions, its efficacy is rooted in its ability to modulate the intracellular levels of cyclic adenosine monophosphate (cAMP). While this compound is established as a PDE4 inhibitor, a detailed, publicly available dataset quantifying its cross-reactivity with other phosphodiesterase families remains elusive despite extensive searches of scientific literature and public databases.
This guide aims to provide a framework for understanding the importance of such cross-reactivity data and the methodologies used to obtain it. In the absence of specific data for this compound, we will present a generalized overview and standardized protocols relevant to the field.
Understanding Phosphodiesterase Inhibition and Selectivity
Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), acting as key regulators in numerous signaling pathways. The selectivity of a PDE inhibitor is a critical determinant of its therapeutic window and side-effect profile. Off-target inhibition of other PDE families can lead to undesired physiological effects. For instance, inhibition of PDE3 can be associated with cardiovascular side effects, while PDE6 inhibition can lead to visual disturbances. Therefore, a comprehensive understanding of a compound's inhibitory activity across all PDE families is paramount during drug development.
Quantitative Comparison of Inhibitor Activity
A direct comparison of this compound's IC50 or Ki values against other PDE families is not possible due to the lack of publicly available data. For a comprehensive analysis, such a table would typically be structured as follows:
| Phosphodiesterase Family | This compound IC50 / Ki (nM) | Reference Compound IC50 / Ki (nM) | Selectivity Fold (Reference/ONO-6126) |
| PDE1 | Data Not Available | Vinpocetine: [Value] | Data Not Available |
| PDE2 | Data Not Available | EHNA: [Value] | Data Not Available |
| PDE3 | Data Not Available | Milrinone: [Value] | Data Not Available |
| PDE4 | [Expected Low Value] | Rolipram: [Value] | - |
| PDE5 | Data Not Available | Sildenafil: [Value] | Data Not Available |
| PDE6 | Data Not Available | Zaprinast: [Value] | Data Not Available |
| PDE7 | Data Not Available | BRL-50481: [Value] | Data Not Available |
| PDE8 | Data Not Available | Dipyridamole: [Value] | Data Not Available |
| PDE9 | Data Not Available | PF-04447943: [Value] | Data Not Available |
| PDE10 | Data Not Available | Papaverine: [Value] | Data Not Available |
| PDE11 | Data Not Available | Tadalafil: [Value] | Data Not Available |
Experimental Protocols
The determination of a compound's cross-reactivity against various phosphodiesterases is typically achieved through in vitro enzymatic assays. Below is a generalized protocol that would be employed to generate the data for the comparison table.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human recombinant phosphodiesterase enzymes.
Materials:
-
Human recombinant PDE enzymes (PDE1-PDE11)
-
This compound
-
Reference inhibitors for each PDE family
-
Fluorescently labeled or radiolabeled cAMP and cGMP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader capable of detecting fluorescence or radioactivity
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDE enzymes are diluted to an appropriate concentration in the assay buffer. The substrate (cAMP or cGMP) is also prepared in the assay buffer.
-
Compound Dilution: this compound and reference inhibitors are serially diluted to create a range of concentrations.
-
Assay Reaction: The PDE enzyme, inhibitor (or vehicle control), and substrate are combined in the wells of the microplate. The reaction is initiated by the addition of the substrate.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific period, allowing the enzyme to hydrolyze the substrate.
-
Termination and Detection: The enzymatic reaction is terminated. The amount of remaining substrate or the product formed is quantified using a suitable detection method (e.g., fluorescence polarization, scintillation counting).
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Below is a visual representation of the general workflow for assessing phosphodiesterase inhibitor selectivity.
Signaling Pathway of PDE4 Inhibition
This compound exerts its anti-inflammatory effects by inhibiting PDE4, which is highly expressed in inflammatory cells. Inhibition of PDE4 leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates key inflammatory transcription factors, leading to a reduction in the production of pro-inflammatory mediators.
References
Independent Validation of ONO-6126: A Comparative Analysis of Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of ONO-6126, a phosphodiesterase 4 (PDE4) inhibitor, with other commercially available PDE4 inhibitors, Roflumilast and Apremilast. While specific quantitative data for this compound's direct anti-inflammatory activity is limited in the public domain, this guide leverages available information on its mechanism of action and compares it against the well-documented effects of Roflumilast and Apremilast. This comparative approach offers a valuable framework for understanding the potential therapeutic profile of this compound.
This compound is identified as a potent and selective PDE4 inhibitor developed for respiratory and allergic conditions.[1] PDE4 inhibitors as a class are recognized for their broad anti-inflammatory properties, which are exerted through the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates the activity of various inflammatory cells and reduces the production of pro-inflammatory mediators.[2]
Comparative Anti-Inflammatory Activity
The following tables summarize the available quantitative data on the inhibitory effects of Roflumilast and Apremilast on key inflammatory markers and cells. This data serves as a benchmark for the anticipated anti-inflammatory profile of a potent PDE4 inhibitor like this compound.
Table 1: Inhibition of Pro-Inflammatory Cytokine Production
| Compound | Target Cytokine | Cell Type | Stimulus | IC₅₀ (nM) |
| Roflumilast | TNF-α | Human Lung Macrophages | LPS | ~1-10 |
| IL-2 | Human Peripheral Blood Mononuclear Cells (PBMCs) | Phytohemagglutinin (PHA) | 30.9 | |
| IFN-γ | Human PBMCs | PHA | 15.3 | |
| Apremilast | TNF-α | Human PBMCs | LPS | 11 |
| TNF-α | Human Rheumatoid Synovial Cells | Spontaneous | ~100 | |
| IL-2 | Human PBMCs | Superantigen | 290 | |
| IFN-γ | Human PBMCs | Superantigen | 46 |
Table 2: Effects on Inflammatory Cell Function
| Compound | Effect | Cell Type | IC₅₀ / % Inhibition |
| Roflumilast | Inhibition of Leukotriene B4 (LTB4) production | Human Neutrophils | Data not available in specific IC50 |
| Inhibition of Reactive Oxygen Species (ROS) generation | Human Neutrophils | - | |
| Apremilast | Inhibition of Leukotriene B4 (LTB4) production | Human Neutrophils | - |
| Inhibition of Reactive Oxygen Species (ROS) generation | Human Neutrophils | Significant decrease |
Mechanism of Action: The PDE4 Signaling Pathway
The anti-inflammatory effects of this compound and other PDE4 inhibitors are mediated through the inhibition of the phosphodiesterase 4 enzyme. This leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA activation results in the phosphorylation and inactivation of transcription factors, such as NF-κB, that are responsible for the expression of pro-inflammatory genes. The diagram below illustrates this key signaling pathway.
Experimental Protocols
The following section outlines a general experimental workflow for evaluating the anti-inflammatory effects of a test compound, which is representative of the methodologies used in the studies cited for Roflumilast and Apremilast.
1. Cell Culture and Treatment:
-
Cell Lines: Human peripheral blood mononuclear cells (PBMCs), human lung macrophages, or other relevant inflammatory cell lines are cultured under standard conditions.
-
Compound Preparation: The test compound (e.g., this compound) and reference compounds (e.g., Roflumilast, Apremilast) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are prepared in culture media.
-
Cell Treatment: Cells are pre-incubated with various concentrations of the test and reference compounds for a specified period (e.g., 1-2 hours) before stimulation.
2. Induction of Inflammatory Response:
-
Stimulation: An inflammatory response is induced by adding a stimulating agent, such as Lipopolysaccharide (LPS) or Phytohemagglutinin (PHA), to the cell cultures.
3. Measurement of Inflammatory Mediators:
-
Cytokine Quantification: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-2, IFN-γ) are measured using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead arrays.
-
Leukotriene and Reactive Oxygen Species Measurement: For assays involving neutrophils, the production of leukotriene B4 (LTB4) and reactive oxygen species (ROS) can be quantified using specific commercially available assay kits.
4. Data Analysis:
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) for each compound on the production of inflammatory mediators is calculated from the dose-response curves.
Conclusion
While direct comparative data for this compound is not extensively available, its classification as a potent PDE4 inhibitor suggests it will exhibit a strong anti-inflammatory profile, comparable to or potentially exceeding that of Roflumilast and Apremilast. The data presented for these established PDE4 inhibitors provide a valuable reference for researchers and drug development professionals in predicting the therapeutic potential of this compound and designing further independent validation studies. Future research should focus on generating head-to-head comparative data to definitively position this compound within the landscape of anti-inflammatory therapeutics.
References
ONO-6126: A Historical Benchmark in the Quest for Novel Oral Asthma Therapies
For researchers, scientists, and drug development professionals, an objective analysis of past therapeutic candidates is as crucial as the evaluation of current ones. ONO-6126, a phosphodiesterase 4 (PDE4) inhibitor, represents a significant chapter in the development of oral anti-inflammatory treatments for asthma. Although its development for respiratory indications appears to have been discontinued, a retrospective benchmark against current asthma treatments offers valuable insights into the challenges and evolution of asthma pharmacotherapy.
This compound belongs to a class of drugs that target PDE4, an enzyme that plays a key role in the inflammatory cascade associated with asthma. By inhibiting PDE4, these drugs increase intracellular levels of cyclic AMP (cAMP), which in turn suppresses the activity of various inflammatory cells, including eosinophils, neutrophils, and T-lymphocytes, and relaxes airway smooth muscle. This mechanism held the promise of a non-steroidal, oral treatment for asthma, a significant advantage over the mainstay inhaled corticosteroids (ICS).
Benchmarking Against Current Asthma Treatments
To provide a clear comparison, this guide benchmarks the therapeutic strategy of this compound and the PDE4 inhibitor class against the current standards of care for asthma, which are predominantly inhaled therapies and biologics.
| Treatment Class | Mechanism of Action | Route of Administration | Key Efficacy Endpoints | Common Side Effects |
| This compound (PDE4 Inhibitor) | Inhibition of phosphodiesterase 4, leading to increased intracellular cAMP and reduced inflammation and bronchoconstriction. | Oral | Improvement in FEV1, reduction in exacerbation rates, decrease in inflammatory markers. | Nausea, diarrhea, headache, abdominal pain. |
| Inhaled Corticosteroids (ICS) | Broad anti-inflammatory effects by suppressing the transcription of pro-inflammatory genes. | Inhaled | Improvement in FEV1, reduction in exacerbation rates, improved asthma control. | Oral thrush, dysphonia, potential for systemic effects at high doses. |
| Long-Acting Beta-Agonists (LABA) | Relaxation of airway smooth muscle by stimulating beta-2 adrenergic receptors. | Inhaled | Bronchodilation, improvement in FEV1, symptom relief. | Tachycardia, tremor, headache. |
| Biologics (e.g., anti-IgE, anti-IL-5, anti-IL-4/13) | Targeted inhibition of specific inflammatory pathways (e.g., IgE-mediated mast cell activation, eosinophilic inflammation). | Subcutaneous or Intravenous Injection | Reduction in exacerbation rates, OCS-sparing effect, improvement in FEV1 in specific patient populations. | Injection site reactions, anaphylaxis (rare). |
The Rationale and the Reality of PDE4 Inhibition in Asthma
The scientific rationale for using PDE4 inhibitors in asthma remains sound. The inflammatory processes in asthma are significantly driven by pathways that can be modulated by cAMP. However, the clinical reality has been challenging. Roflumilast is a PDE4 inhibitor that has been more extensively studied and is approved for the treatment of severe Chronic Obstructive Pulmonary Disease (COPD), but not for asthma in many regions. Clinical trials of roflumilast in asthma have shown modest efficacy, often comparable to low-dose ICS, but with a less favorable side-effect profile.[1] This has limited its potential as a primary or add-on therapy for a broad asthma population.
The development of several other PDE4 inhibitors for asthma was discontinued due to either a lack of significant efficacy or intolerable side effects.[2] The experience with this compound and its contemporaries underscores the difficulty in developing a systemically administered anti-inflammatory drug for asthma that can compete with the high efficacy and local delivery of inhaled therapies.
Experimental Protocols
While specific protocols for this compound are not publicly available, the evaluation of a novel oral asthma therapy would typically involve the following key experiments:
Preclinical Evaluation:
-
Enzyme Inhibition Assay: To determine the in vitro potency and selectivity of the compound against PDE4 isoforms.
-
Cell-based Assays: To assess the anti-inflammatory effects on human inflammatory cells (e.g., eosinophils, neutrophils, peripheral blood mononuclear cells) by measuring the inhibition of cytokine release (e.g., TNF-α, IL-4, IL-5).
-
In Vivo Animal Models of Asthma: To evaluate the efficacy in reducing airway hyperresponsiveness, eosinophilic inflammation, and mucus hypersecretion in allergen-sensitized and challenged animals (e.g., ovalbumin-sensitized mouse or guinea pig model).
Clinical Evaluation (Phase I-III):
-
Phase I: To assess safety, tolerability, and pharmacokinetics in healthy volunteers.
-
Phase II: To evaluate efficacy and dose-response in patients with asthma. Key endpoints would include changes in Forced Expiratory Volume in 1 second (FEV1), Peak Expiratory Flow (PEF), asthma control questionnaires (ACQ), and inflammatory biomarkers (e.g., sputum eosinophils, fractional exhaled nitric oxide - FeNO).
-
Phase III: To confirm efficacy and safety in a larger patient population against placebo and/or an active comparator (e.g., an ICS). Primary endpoints would typically be the rate of severe asthma exacerbations and change in pre-bronchodilator FEV1.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes discussed, the following diagrams are provided.
Caption: Mechanism of action of this compound as a PDE4 inhibitor.
Caption: A typical drug development workflow for an asthma therapeutic.
References
Safety Operating Guide
Navigating the Disposal of ONO-6126: A Guide for Laboratory Professionals
ONO-6126 is identified as a potent and selective phosphodiesterase type 4 (PDE4) inhibitor, investigated for its potential therapeutic effects in conditions such as bronchial asthma and allergic conjunctivitis.[1][2] Although it may be shipped as a non-hazardous chemical for research purposes, this classification does not exempt it from proper disposal protocols.[3]
Immediate Safety and Handling Considerations
Before proceeding with any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. This includes the use of appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat. All handling of this compound, particularly when in powdered form, should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.
Storage: For short-term storage, this compound should be kept in a dry, dark place at 0 - 4°C.[3] For long-term storage, a temperature of -20°C is recommended.[3]
Step-by-Step Disposal Protocol for this compound
In the absence of a specific SDS, a conservative approach to disposal is warranted. The following steps outline a general procedure for the disposal of research-grade, non-hazardous small molecule compounds like this compound.
-
Consult Institutional Guidelines: The first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations and will be able to classify the waste stream appropriately.
-
Waste Identification and Segregation:
-
Unused or Expired this compound: Pure, unused this compound should be collected in a designated, sealed, and clearly labeled waste container. The label should include the chemical name ("this compound"), CAS number (401519-28-6), and any known hazard information.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be considered chemically contaminated waste. These items should be collected in a separate, appropriately labeled container.
-
Solutions: Solutions containing this compound, such as those prepared in DMSO, should be collected in a designated liquid waste container.[3] The container must be compatible with the solvent and clearly labeled with the contents, including the name and concentration of this compound and the solvent used.
-
-
Waste Collection and Storage: All waste containers should be stored in a designated, secure area, away from incompatible materials, until they are collected by the institution's hazardous waste management team.
-
Documentation: Maintain a detailed record of the disposed of this compound, including the quantity and date of disposal. This documentation is essential for regulatory compliance and laboratory inventory management.
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of a research chemical like this compound in the absence of a specific Safety Data Sheet.
References
Navigating the Safe Handling of ONO-6126: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling of investigational compounds like ONO-6126 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Hand Protection | Eye Protection | Body Protection | Respiratory Protection |
| Receiving and Unpacking | Double-gloving with nitrile or neoprene gloves. | Chemical safety goggles. | Fully fastened laboratory coat. | Recommended if packaging is compromised. |
| Weighing and Dispensing | Double-gloving with nitrile or neoprene gloves. | Chemical safety goggles and a face shield. | Fully fastened laboratory coat. | N95 or higher-rated respirator within a fume hood. |
| Solution Preparation | Double-gloving with nitrile or neoprene gloves. | Chemical safety goggles and a face shield. | Fully fastened laboratory coat. | Work within a certified chemical fume hood. |
| Experimental Use | Double-gloving with nitrile or neoprene gloves. | Chemical safety goggles. | Fully fastened laboratory coat. | Work within a certified chemical fume hood. |
| Waste Disposal | Double-gloving with nitrile or neoprene gloves. | Chemical safety goggles. | Fully fastened laboratory coat. | Not generally required if handling sealed containers. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow is critical to minimize the risk of exposure and contamination. The following diagram illustrates the recommended procedure for handling this compound from receipt to disposal.
Detailed Experimental Protocols
1. Receiving and Unpacking:
-
Upon receipt, immediately inspect the external packaging for any signs of damage or leakage.
-
Don appropriate PPE (double gloves, lab coat, and safety goggles) before handling the package.
-
Unpack the compound in a designated area, preferably within a chemical fume hood, to contain any potential airborne particles.
2. Weighing and Dispensing:
-
Perform all weighing and dispensing operations within a certified chemical fume hood to minimize inhalation exposure.
-
Use anti-static weighing paper or a tared container to handle the solid compound.
-
Utilize dedicated spatulas and other equipment for handling this compound to prevent cross-contamination.
-
Close the primary container tightly immediately after dispensing.
3. Solution Preparation:
-
Always add the solvent to the weighed compound slowly to avoid splashing.
-
Ensure the container is securely capped before mixing or sonicating to dissolve the compound.
-
Clearly label the resulting solution with the compound name, concentration, solvent, and date of preparation.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
| Waste Type | Collection Container | Labeling |
| Solid Waste (e.g., contaminated gloves, weighing paper, pipette tips) | Designated, sealed hazardous waste container. | "Hazardous Waste - this compound Solid" |
| Liquid Waste (e.g., unused solutions, contaminated solvents) | Labeled, sealed hazardous waste bottle. | "Hazardous Waste - this compound Liquid in [Solvent]" |
| Sharps (e.g., contaminated needles, broken glass) | Puncture-resistant sharps container. | "Hazardous Sharps Waste - this compound" |
Disposal Procedure:
-
Segregate Waste: At the point of generation, separate waste into the categories outlined in the table above.
-
Contain Waste: Place all contaminated materials into the appropriate, clearly labeled waste containers.
-
Follow Institutional Guidelines: Adhere to your institution's and local regulations for the final disposal of hazardous chemical waste. Never dispose of this compound or its solutions down the drain.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Exposure Response:
| Type of Exposure | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move the affected person to fresh air. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. |
In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the compound.
Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and colleagues.
-
Contain (if trained): For small, manageable spills, and if you are trained to do so, use a chemical spill kit to contain and absorb the material. Always wear full PPE during cleanup.
-
Large Spills: For large spills, evacuate the laboratory and contact your institution's environmental health and safety (EHS) department immediately.
By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
